D5D-IN-326
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydropyrrolo[2,3-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUQGJZXDBRNOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F8N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348087 | |
| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236767-85-3 | |
| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of D5D-IN-326: A Selective Delta-5 Desaturase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
D5D-IN-326 is a potent and selective inhibitor of delta-5 desaturase (D5D), a critical enzyme in the biosynthetic pathway of long-chain polyunsaturated fatty acids (PUFAs). By specifically targeting D5D, this compound effectively modulates the balance of omega-6 fatty acids, leading to a reduction in pro-inflammatory eicosanoids and demonstrating therapeutic potential in metabolic disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on fatty acid metabolism, and presenting key in vitro and in vivo experimental data. The guide includes detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows to support further research and development.
Introduction
Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a rate-limiting enzyme that catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 PUFA synthesis pathway.[1][2] Arachidonic acid is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] In contrast, DGLA can be converted to anti-inflammatory eicosanoids.[3] Consequently, the inhibition of D5D presents an attractive therapeutic strategy for conditions characterized by chronic inflammation, such as metabolic syndrome, obesity, and atherosclerosis.[4]
This compound has emerged as a selective and orally active inhibitor of D5D.[5] This document elucidates the molecular mechanism of this compound, summarizes the quantitative data from key studies, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental procedures.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the delta-5 desaturase enzyme. This inhibition blocks the conversion of DGLA to AA in the omega-6 fatty acid pathway.[5] The consequences of this action are twofold:
-
Decrease in Arachidonic Acid (AA): By inhibiting D5D, this compound reduces the cellular pool of AA, thereby limiting the substrate available for the synthesis of pro-inflammatory eicosanoids such as prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).[5]
-
Increase in Dihomo-γ-linolenic Acid (DGLA): The blockage of the conversion of DGLA to AA leads to an accumulation of DGLA.[5] DGLA can be metabolized into anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1).[3]
This shift in the DGLA/AA ratio towards a less inflammatory profile is the cornerstone of the therapeutic effects of this compound.
Signaling Pathway
The following diagram illustrates the polyunsaturated fatty acid (PUFA) synthesis pathway and the point of intervention for this compound.
Caption: Polyunsaturated Fatty Acid (PUFA) Synthesis Pathway and this compound Inhibition.
Quantitative Data
The efficacy of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Assay Type | Reference |
| Delta-5 Desaturase (D5D) | Rat | 72 | Enzymatic | [5] |
| Delta-5 Desaturase (D5D) | Human | 22 | Cell-based | [5] |
| Delta-6 Desaturase (D6D) | Rat | >10,000 | Enzymatic | [5] |
| Delta-6 Desaturase (D6D) | Human | >10,000 | Cell-based | [5] |
| Delta-9 Desaturase (D9D) | Rat | >10,000 | Enzymatic | [5] |
| Delta-9 Desaturase (D9D) | Human | >10,000 | Cell-based | [5] |
Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group (10 mg/kg) | Vehicle Control | % Change | p-value | Reference |
| Body Weight (g) | 45.2 ± 1.5 | 50.4 ± 1.2 | -10.3% | <0.01 | [5] |
| Blood Arachidonic Acid (AA) (µg/mL) | 125.6 ± 8.2 | 185.3 ± 10.1 | -32.2% | <0.001 | [5] |
| Blood Dihomo-γ-linolenic Acid (DGLA) (µg/mL) | 45.8 ± 3.1 | 20.1 ± 1.5 | +127.9% | <0.001 | [5] |
| Blood AA/DGLA Ratio | 2.8 ± 0.2 | 9.3 ± 0.6 | -69.9% | <0.001 | [5] |
| Fasting Blood Glucose (mg/dL) | 135 ± 10 | 178 ± 12 | -24.2% | <0.05 | [5] |
| Plasma Insulin (ng/mL) | 1.8 ± 0.3 | 3.5 ± 0.5 | -48.6% | <0.01 | [5] |
| Energy Expenditure (kcal/day/kg^0.75) | 215 ± 8 | 195 ± 7 | +10.3% | <0.05 | [5] |
Experimental Protocols
In Vitro Desaturase Activity Assay
Objective: To determine the inhibitory activity (IC50) of this compound on delta-5, delta-6, and delta-9 desaturases.
Methodology:
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 24-well plates. After 24 hours, the medium is replaced with serum-free DMEM containing various concentrations of this compound or vehicle (DMSO).
-
Substrate Addition: After a 1-hour pre-incubation with the compound, [1-¹⁴C]-labeled dihomo-γ-linolenic acid (for D5D assay), [1-¹⁴C]-linoleic acid (for D6D assay), or [1-¹⁴C]-stearic acid (for D9D assay) is added to each well to a final concentration of 10 µM.
-
Incubation: The cells are incubated for 4 hours at 37°C.
-
Lipid Extraction: The reaction is stopped by the addition of 1 M HCl. The lipids are extracted with a mixture of chloroform and methanol (2:1, v/v).
-
Analysis: The extracted fatty acid methyl esters are separated by thin-layer chromatography (TLC). The radioactive spots corresponding to the substrate and the desaturated product are quantified using a bio-imaging analyzer.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
Caption: Workflow for the In Vitro Desaturase Activity Assay.
In Vivo Diet-Induced Obese (DIO) Mouse Study
Objective: To evaluate the in vivo efficacy of this compound on body weight, fatty acid profiles, and metabolic parameters in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Male C57BL/6J mice (8 weeks old) are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.
-
Compound Administration: The DIO mice are randomly assigned to two groups: a vehicle control group and a this compound treatment group (10 mg/kg/day). The compound is administered orally via gavage once daily for 6 weeks.
-
Body Weight and Food Intake: Body weight and food intake are measured daily throughout the treatment period.
-
Blood Collection and Analysis: At the end of the treatment period, blood samples are collected via cardiac puncture. Plasma is separated for the analysis of glucose, insulin, and fatty acid composition. Fatty acid profiles are determined by gas chromatography-mass spectrometry (GC-MS) after lipid extraction and methylation.
-
Energy Expenditure: Energy expenditure is measured using an indirect calorimetry system. Mice are individually housed in metabolic cages for 24 hours to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
Statistical Analysis: Data are presented as mean ± SEM. Statistical significance between the groups is determined using a Student's t-test.
Caption: Workflow for the In Vivo Diet-Induced Obese Mouse Study.
Conclusion
This compound is a selective inhibitor of delta-5 desaturase that effectively modulates the omega-6 polyunsaturated fatty acid pathway. By decreasing the production of the pro-inflammatory precursor arachidonic acid and increasing the levels of the anti-inflammatory precursor dihomo-γ-linolenic acid, this compound demonstrates significant therapeutic potential. In vivo studies in diet-induced obese mice have shown that this compound can reduce body weight, improve insulin sensitivity, and increase energy expenditure. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound in metabolic and inflammatory diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
D5D-IN-326: A Selective Delta-5 Desaturase Inhibitor for Metabolic and Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D5D-IN-326 is a potent and selective inhibitor of delta-5 desaturase (D5D), a critical enzyme in the biosynthetic pathway of polyunsaturated fatty acids. By blocking the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), this compound modulates the balance of pro-inflammatory and anti-inflammatory eicosanoids. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of metabolic diseases, inflammation, and drug discovery.
Introduction
Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a rate-limiting enzyme in the omega-6 and omega-3 polyunsaturated fatty acid (PUFA) metabolic pathways. In the omega-6 pathway, D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). AA is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Conversely, DGLA can be converted to anti-inflammatory eicosanoids. The inhibition of D5D presents a promising therapeutic strategy for a range of metabolic and inflammatory conditions by shifting the balance from a pro-inflammatory to a less inflammatory or anti-inflammatory state.
This compound has emerged as a selective and orally active inhibitor of D5D. It has demonstrated efficacy in preclinical models of obesity, insulin resistance, and atherosclerosis, highlighting its therapeutic potential. This document provides a detailed guide to the properties and experimental evaluation of this compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the D5D enzyme, leading to an accumulation of the substrate DGLA and a reduction in the product AA. This alteration in the DGLA/AA ratio is central to its mechanism of action. The subsequent shift in the profile of downstream lipid mediators results in a decrease in pro-inflammatory signaling and a potential increase in anti-inflammatory pathways.
Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 (nM) | Selectivity | Reference |
| Delta-5 Desaturase (D5D) | Rat | Enzymatic | 72 | Selective vs. D6D & D9D | [1][2] |
| Delta-5 Desaturase (D5D) | Human | Cell-based | 22 | Selective vs. D6D & D9D | [1][2] |
| Delta-6 Desaturase (D6D) | Rat | Not specified | No effect | - | [1] |
| Delta-6 Desaturase (D6D) | Human | Not specified | No effect | - | [1] |
| Delta-9 Desaturase (D9D) | Not specified | Not specified | No effect | - | [1] |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Result | Reference |
| Body Weight | Vehicle | - | 6 weeks | Increase | [1] |
| This compound | 10 | 6 weeks | Significant decrease | [1] | |
| Insulin Resistance | Vehicle | - | 6 weeks | High | [1] |
| This compound | 10 | 6 weeks | Significantly reduced | [1] | |
| Blood AA/DGLA ratio | Vehicle | - | 6 weeks | High | [1] |
| This compound | 10 | 6 weeks | Significantly decreased | [1] |
Table 3: In Vivo Efficacy of this compound in ApoE Knockout Mice (Atherosclerosis Model)
| Parameter | Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Result | Reference |
| Atherosclerotic Lesion Area | Vehicle | - | 15 weeks | High | |
| This compound | 3-10 | 15 weeks | Significantly inhibited | ||
| Liver Arachidonic Acid Levels | Vehicle | - | 15 weeks | High | |
| This compound | 3-10 | 15 weeks | Significantly decreased | ||
| Liver DGLA Levels | Vehicle | - | 15 weeks | Low | |
| This compound | 3-10 | 15 weeks | Significantly increased |
Experimental Protocols
In Vitro Enzymatic Assay for D5D Inhibition
This protocol describes a representative method for determining the in vitro inhibitory activity of this compound using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
Dihomo-γ-linolenic acid (DGLA)
-
This compound
-
NADH
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., 1 M KOH)
-
Internal standard (e.g., deuterated arachidonic acid)
-
Organic solvents for extraction (e.g., hexane, ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of DGLA and this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.
-
Incubation: In a microcentrifuge tube, combine the rat liver microsomes, assay buffer, and varying concentrations of this compound. Pre-incubate for a short period at 37°C.
-
Initiate Reaction: Add DGLA and NADH to initiate the desaturation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Extraction: Add the internal standard and extract the fatty acids using organic solvents.
-
Analysis: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis to quantify the levels of DGLA and arachidonic acid.
-
Data Analysis: Calculate the percentage of D5D inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for D5D Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of this compound in a cellular context, typically using a human liver cell line like HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled DGLA (e.g., [1-14C]DGLA)
-
Cell lysis buffer
-
Solvents for lipid extraction and separation
-
Scintillation counter or other appropriate radioactivity detector
Procedure:
-
Cell Culture: Plate HepG2 cells in a multi-well plate and culture until they reach the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time.
-
Substrate Addition: Add radiolabeled DGLA to the cell culture medium and incubate for a specific period to allow for cellular uptake and metabolism.
-
Cell Lysis and Lipid Extraction: Wash the cells to remove excess substrate, then lyse the cells and extract the total lipids.
-
Lipid Separation: Separate the different fatty acid species using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactivity in the bands corresponding to DGLA and arachidonic acid.
-
Data Analysis: Calculate the percentage of D5D inhibition at each inhibitor concentration and determine the IC50 value.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol details a typical study to evaluate the effect of this compound on body weight and insulin resistance in a mouse model of diet-induced obesity.
Animals:
-
Male C57BL/6J mice
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.
-
Group Allocation: Randomly assign the DIO mice to treatment groups (e.g., vehicle control, this compound at various doses).
-
Treatment: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 6 weeks).
-
Monitoring: Monitor body weight and food intake regularly.
-
Metabolic Assessments: At the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) to assess insulin sensitivity.
-
Sample Collection: Collect blood and tissues for analysis of fatty acid profiles (DGLA and AA) and other relevant biomarkers.
-
Data Analysis: Analyze the data to determine the effect of this compound on body weight, glucose tolerance, and the AA/DGLA ratio.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for metabolic and inflammatory diseases. Its selective inhibition of delta-5 desaturase offers a targeted approach to modulate the eicosanoid balance, leading to beneficial effects on insulin resistance, body weight, and atherosclerosis in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of D5D inhibitors as a novel class of therapeutics.
References
- 1. A multiplexed cell assay in HepG2 cells for the identification of delta-5, delta-6, and delta-9 desaturase and elongase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors | Semantic Scholar [semanticscholar.org]
A Technical Guide to Delta-5 Desaturase: Biological Functions and Inhibition by D5D-IN-326
Authored by: Gemini
Abstract
Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a pivotal enzyme in the metabolism of polyunsaturated fatty acids (PUFAs). It catalyzes the rate-limiting step in the synthesis of key bioactive lipids, including arachidonic acid (AA) and eicosapentaenoic acid (EPA). Given its role in producing precursors for both pro-inflammatory and pro-resolving signaling molecules, D5D has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. This document provides a comprehensive overview of the biological functions of D5D, its role in disease, and the characteristics of D5D-IN-326, a selective inhibitor. It includes a summary of key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction to Delta-5 Desaturase (D5D)
Delta-5 desaturase is a membrane-bound enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-5 position of fatty acyl-CoA precursors.[1] This enzymatic reaction is a critical, rate-limiting step in the endogenous synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs).[1][2][3] The gene encoding D5D, Fatty Acid Desaturase 1 (FADS1), is part of a gene cluster on chromosome 11, alongside FADS2 (encoding delta-6 desaturase) and FADS3.[1][2][4][5] D5D is highly expressed in the liver, brain, lung, and pancreas.[1] Its activity is crucial for maintaining the balance of omega-3 and omega-6 fatty acids, which are vital for numerous physiological processes.
Core Biological Functions of Delta-5 Desaturase
D5D's primary function is to catalyze the final desaturation step in the formation of arachidonic acid (AA) from dihomo-γ-linolenic acid (DGLA) in the omega-6 pathway, and eicosapentaenoic acid (EPA) from eicosatetraenoic acid (ETA) in the omega-3 pathway.[1][2][4][6]
-
Omega-6 Pathway: D5D converts DGLA (20:3n-6) to Arachidonic Acid (AA; 20:4n-6).[1][2] AA is a precursor to a wide range of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are key mediators of inflammation.[1][6]
-
Omega-3 Pathway: D5D converts Eicosatetraenoic Acid (ETA; 20:4n-3) to Eicosapentaenoic Acid (EPA; 20:5n-3).[1][2] EPA serves as a precursor for pro-resolving lipid mediators, which help to resolve inflammation.[2][6]
The balance between the products of these two pathways is critical for regulating inflammation, immune function, cardiovascular health, and neural development.[2] Altered D5D activity has been linked to various pathological conditions, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and certain cancers.[1][3][7]
Caption: PUFA Synthesis Pathways involving Delta-5 Desaturase.
This compound: A Selective Delta-5 Desaturase Inhibitor
This compound (also referred to as Compound-326) is a potent, selective, and orally active small-molecule inhibitor of delta-5 desaturase.[8][9][10] Its development was motivated by the therapeutic potential of modulating the DGLA/AA ratio to favor anti-inflammatory over pro-inflammatory pathways.
Inhibitory Activity and Selectivity
This compound demonstrates high potency against both rat and human D5D. Critically, it shows no significant inhibitory effect on the related delta-6 desaturase (D6D) or delta-9 desaturase (D9D), highlighting its selectivity.[8][9][10]
| Parameter | Rat | Human | Reference |
| D5D IC₅₀ (Enzymatic Assay) | 72 nM | - | [10] |
| D5D IC₅₀ (Cell-based Assay) | - | 22 nM | [8][9][10] |
| D6D Inhibition | No effect | No effect | [8][10] |
| D9D Inhibition | No effect | No effect | [8][10] |
| Table 1: In Vitro Inhibitory Potency and Selectivity of this compound. |
Mechanism of Action
By selectively inhibiting D5D, this compound blocks the conversion of DGLA to AA and ETA to EPA.[10] This leads to an accumulation of the precursor fatty acids (DGLA) and a reduction in the product fatty acids (AA).[10] The resulting shift in the AA/DGLA ratio is a key pharmacodynamic marker of D5D inhibition and is believed to be the primary driver of the compound's therapeutic effects, leading to a reduction in pro-inflammatory eicosanoid production.[10][11]
Caption: Mechanism of Action of this compound.
Preclinical Efficacy of this compound
In vivo studies using mouse models have demonstrated the therapeutic potential of this compound in metabolic and cardiovascular diseases.
Effects in Diet-Induced Obese (DIO) Mice
Oral administration of this compound to high-fat diet-induced obese C57BL/6J mice resulted in significant improvements in metabolic parameters. The treatment reduced insulin resistance and dose-dependently decreased body weight without significantly altering calorie intake.[8][10]
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | Reference |
| Body Weight | Increase | Gradual Decrease | - | [8] |
| Blood AA/DGLA Ratio | Baseline | Significantly Decreased | ↓ | [10] |
| Inflammatory Gene Expression (Ccl2, Cd68, etc.) | Elevated | Significantly Decreased | ↓ | [8] |
| Table 2: Effects of this compound in Diet-Induced Obese Mice after 6 weeks of treatment. |
Effects in a Mouse Model of Atherosclerosis
In ApoE knockout mice fed a Western diet, a model for atherosclerosis, this compound demonstrated significant anti-atherosclerotic effects. Treatment with the inhibitor reduced the atherosclerotic lesion area in the aorta.[11] This was accompanied by a reduction in the hepatic AA/DGLA ratio and decreased levels of blood inflammatory eicosanoids.[11]
| Treatment Protocol | Dose | Reduction in Aortic Lesion Area | Reference |
| Post-treatment (12 weeks) | 3 mg/kg/day | 24% | [11] |
| Pre- and Co-treatment (15 weeks) | 1-3 mg/kg/day | Significant Reduction | [11] |
| Table 3: Anti-Atherosclerotic Effects of this compound in ApoE Knockout Mice. |
Experimental Protocols
In Vitro Delta-5 Desaturase Activity Assay
This protocol describes a general method for determining D5D enzyme activity using liver microsomes and a radiolabeled substrate.
-
Preparation of Microsomes:
-
Homogenize fresh liver tissue in a buffered solution (e.g., potassium phosphate buffer with sucrose).
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum where D5D is located.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Desaturase Reaction:
-
Prepare a reaction mixture containing: microsomal protein, a reaction buffer (e.g., phosphate buffer, pH 7.4), cofactors (NADH, ATP, Coenzyme A), and the test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a radiolabeled substrate, such as [¹⁴C]-DGLA.
-
-
Reaction Termination and Lipid Extraction:
-
After a defined incubation period (e.g., 20-30 minutes), stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.
-
Acidify the mixture (e.g., with HCl) and extract the total fatty acids using an organic solvent (e.g., hexane).
-
-
Analysis:
-
Separate the substrate ([¹⁴C]-DGLA) from the product ([¹⁴C]-AA) using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
-
Calculate D5D activity based on the conversion of substrate to product.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Caption: Experimental Workflow for D5D Activity Assay.
Fatty Acid Profiling in Biological Samples
This protocol outlines a standard workflow for the quantitative analysis of fatty acid composition in samples like plasma or tissue using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma).
-
Perform a total lipid extraction using a solvent mixture, typically chloroform:methanol (2:1, v/v), following methods like Folch or Bligh & Dyer.[13]
-
Add an internal standard (a fatty acid not naturally present in the sample, e.g., C17:0) for accurate quantification.
-
-
Derivatization (Transesterification):
-
Evaporate the solvent from the extracted lipids under nitrogen.
-
Convert the fatty acids in the lipid extract to their volatile fatty acid methyl esters (FAMEs) by heating with a reagent like boron trifluoride in methanol or methanolic HCl.[14] This step is crucial for GC analysis.
-
-
FAMEs Extraction and Preparation:
-
Extract the FAMEs from the reaction mixture using an organic solvent like hexane.
-
Wash the organic phase with water or a salt solution to remove impurities.
-
Dry the final extract and reconstitute it in a suitable solvent for injection into the GC-MS.
-
-
GC-MS Analysis:
-
Inject the prepared FAMEs sample into the GC-MS system.
-
The FAMEs are separated on a capillary column based on their chain length, degree of unsaturation, and boiling points.
-
The separated FAMEs are then ionized and detected by the mass spectrometer, which provides both identification (based on mass spectrum) and quantification (based on peak area relative to the internal standard).[12]
-
Caption: General Workflow for Fatty Acid Profiling by GC-MS.
Conclusion
Delta-5 desaturase is a central regulator of PUFA metabolism, controlling the balance between omega-6 and omega-3 fatty acid-derived signaling molecules. Its role in producing pro-inflammatory precursors makes it a compelling target for intervention in chronic inflammatory and metabolic diseases. The selective inhibitor this compound has demonstrated significant preclinical efficacy in reducing insulin resistance, body weight, and atherosclerosis in relevant animal models. The experimental protocols detailed herein provide a foundation for further research into D5D enzymology and the evaluation of novel inhibitors. Continued investigation into D5D and its modulators holds promise for the development of new therapeutic strategies for a variety of human diseases.
References
- 1. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FADS1 | Rupa Health [rupahealth.com]
- 3. Delta-5 and delta-6 desaturases: crucial enzymes in polyunsaturated fatty acid-related pathways with pleiotropic influences in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FADS1 - Wikipedia [en.wikipedia.org]
- 5. Fatty Acid Desaturase 1 (FADS1) Gene Polymorphisms Control Human Hepatic Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Δ-5 Fatty Acid Desaturase FADS1 Impacts Metabolic Disease by Balancing Pro-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 10. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. alliedacademies.org [alliedacademies.org]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANALYSIS OF LIPIDS [people.umass.edu]
D5D-IN-326 (Compound-326): A Technical Whitepaper on its Discovery and Preclinical Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D5D-IN-326, also known as Compound-326, is a potent and selective small-molecule inhibitor of delta-5 desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of arachidonic acid. Developed by Takeda Pharmaceutical Company Limited, this compound has demonstrated significant therapeutic potential in preclinical models of metabolic and cardiovascular diseases. By selectively blocking D5D, Compound-326 effectively modulates the balance of pro-inflammatory and anti-inflammatory eicosanoids, leading to improvements in insulin resistance, reduction in body weight, and attenuation of atherosclerosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction
Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a key rate-limiting enzyme in the omega-6 polyunsaturated fatty acid (PUFA) metabolic pathway. It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor for a variety of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1] In contrast, DGLA can be converted to anti-inflammatory eicosanoids. An imbalance in the ratio of AA to DGLA is implicated in the pathophysiology of several chronic inflammatory and metabolic diseases.
This compound was identified as a selective inhibitor of D5D, with the therapeutic rationale of reducing the production of pro-inflammatory AA-derived mediators while increasing the levels of anti-inflammatory DGLA-derived mediators. This whitepaper details the discovery and extensive preclinical evaluation of this compound.
Discovery and Chemical Properties
This compound was synthesized and characterized by Takeda Pharmaceutical Company Limited.[1]
Chemical Name: 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1236767-85-3 |
| Molecular Formula | C₁₇H₁₁F₈N₃O₄ |
| Molecular Weight | 473.27 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a highly selective inhibitor of delta-5 desaturase. Its mechanism of action involves the direct inhibition of the enzymatic activity of D5D, thereby blocking the conversion of DGLA to AA. This selectivity is crucial as it avoids the inhibition of other key desaturases like delta-6 desaturase (D6D) and delta-9 desaturase (D9D), which could lead to undesirable off-target effects.[1]
In Vitro Potency and Selectivity
The inhibitory activity of this compound was evaluated in both enzymatic and cell-based assays. The compound demonstrated potent and selective inhibition of both rat and human D5D.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Species | D5D IC₅₀ (nM) | D6D IC₅₀ (nM) | D9D IC₅₀ (nM) | Reference |
| Enzymatic | Rat | 72 | >10,000 | >10,000 | [1] |
| Cell-based | Human | 22 | >10,000 | >10,000 | [1] |
Preclinical Efficacy
The therapeutic potential of this compound has been investigated in several preclinical models of metabolic and cardiovascular diseases.
Metabolic Effects in Diet-Induced Obese (DIO) Mice
In a diet-induced obesity model using C57BL/6J mice, chronic oral administration of this compound demonstrated significant anti-obesity and insulin-sensitizing effects.[1]
Table 3: Effects of this compound in Diet-Induced Obese C57BL/6J Mice (6-week treatment)
| Treatment Group (mg/kg, p.o.) | Change in Body Weight (%) | HOMA-IR | Blood AA/DGLA Ratio | Reference |
| Vehicle | +10.2 ± 1.5 | 10.3 ± 1.8 | 15.2 ± 1.1 | [1] |
| This compound (0.1) | +8.9 ± 1.1 | 7.5 ± 1.2 | 10.1 ± 0.9 | [1] |
| This compound (1) | +4.5 ± 1.4 | 5.1 ± 0.8 | 4.2 ± 0.3 | [1] |
| This compound (10) | -2.1 ± 1.8 | 3.8 ± 0.6 | 1.5 ± 0.1 | [1] |
| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. |
Anti-Atherosclerotic Effects in ApoE Knockout Mice
The efficacy of this compound in preventing the progression of atherosclerosis was evaluated in Apolipoprotein E (ApoE) knockout mice fed a Western diet.[3]
Table 4: Effects of this compound on Atherosclerosis in ApoE Knockout Mice (15-week treatment)
| Treatment Group (mg/kg/day, p.o.) | Atherosclerotic Lesion Area (% of aorta) | Hepatic AA/DGLA Ratio | Plasma Total Cholesterol (mg/dL) | Reference |
| Vehicle | 15.8 ± 1.2 | 12.5 ± 1.0 | 1850 ± 150 | [3] |
| This compound (3) | 10.1 ± 0.9 | 3.5 ± 0.4 | 1780 ± 120 | [3] |
| This compound (10) | 8.7 ± 0.8 | 1.8 ± 0.2 | 1810 ± 140 | [3] |
| *p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is described in patent WO2010087467A1. A generalized synthetic workflow is depicted below. For a detailed, step-by-step protocol, please refer to the aforementioned patent.
In Vitro Delta-5 Desaturase Inhibition Assay
Enzymatic Assay:
-
Rat liver microsomes were used as the source of D5D enzyme.
-
Microsomes were incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of [1-¹⁴C]-dihomo-γ-linolenoyl-CoA.
-
Following incubation, fatty acid methyl esters were extracted and separated by HPLC.
-
The radioactivity of the substrate and product peaks was measured to determine the percent inhibition and calculate the IC₅₀ value.
Cell-based Assay:
-
Human hepatoma cells (HepG2) were cultured in a suitable medium.
-
Cells were pre-incubated with different concentrations of this compound.
-
[1-¹⁴C]-dihomo-γ-linolenic acid was added to the medium.
-
After incubation, cellular lipids were extracted and saponified.
-
Fatty acids were methylated and analyzed by HPLC with a radioactivity detector to determine the conversion of DGLA to AA and calculate the IC₅₀.
In Vivo Animal Studies
Diet-Induced Obese (DIO) Mouse Model:
-
Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 8-10 weeks to induce obesity and insulin resistance.[1]
-
Mice were then randomized into treatment groups and orally administered with vehicle or this compound daily for 6 weeks.[1]
-
Body weight and food intake were monitored regularly.
-
At the end of the study, oral glucose tolerance tests (OGTT) were performed, and blood samples were collected for analysis of glucose, insulin, and fatty acid profiles. HOMA-IR was calculated as a measure of insulin resistance.[1]
ApoE Knockout Mouse Atherosclerosis Model:
-
Male ApoE knockout mice were fed a Western-type diet (21% fat, 0.15% cholesterol) for 15 weeks to induce atherosclerosis.[3]
-
During this period, mice were orally administered with vehicle or this compound daily.[3]
-
At the end of the treatment period, mice were euthanized, and the aortas were excised.
-
The extent of atherosclerotic lesions was quantified by en face analysis after Oil Red O staining.[3]
-
Blood and liver samples were collected for lipid and fatty acid analysis.
Conclusion
This compound (Compound-326) is a potent, selective, and orally bioavailable inhibitor of delta-5 desaturase. Preclinical studies have demonstrated its efficacy in ameliorating key features of metabolic syndrome and atherosclerosis. By modulating the balance of pro- and anti-inflammatory eicosanoids, this compound represents a promising therapeutic agent for the treatment of chronic inflammatory and metabolic diseases. Further clinical development is warranted to establish its safety and efficacy in human populations.
References
- 1. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 2. WO2010087467A1 - Delta-5-desaturase inhibitors - Google Patents [patents.google.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
The Role of D5D-IN-326 in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D5D-IN-326 is a potent, selective, and orally active inhibitor of Delta-5-Desaturase (D5D), a critical enzyme in the polyunsaturated fatty acid (PUFA) metabolic pathway. By blocking the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), this compound modulates the balance of pro-inflammatory and anti-inflammatory eicosanoids. This targeted inhibition has demonstrated significant therapeutic potential in preclinical models of metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on fatty acid metabolism, and detailed protocols from key preclinical studies. The quantitative data from these studies are summarized for clarity, and key pathways and experimental workflows are visualized to facilitate understanding.
Introduction: The Role of Delta-5-Desaturase in Fatty Acid Metabolism
Polyunsaturated fatty acids are essential components of cell membranes and serve as precursors for a wide array of signaling molecules known as eicosanoids, which are involved in inflammation and other cellular processes.[1] The metabolism of omega-6 PUFAs, such as linoleic acid, involves a series of desaturation and elongation steps. A key rate-limiting enzyme in this pathway is Delta-5-Desaturase (D5D), encoded by the FADS1 gene.[2][3] D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA; 20:3n-6) to arachidonic acid (AA; 20:4n-6).[4]
Arachidonic acid is the primary precursor for the synthesis of pro-inflammatory eicosanoids, including 2-series prostaglandins and 4-series leukotrienes.[5] Conversely, DGLA can be converted to anti-inflammatory eicosanoids like prostaglandin E1.[4] Dysregulation of D5D activity has been linked to chronic inflammatory and metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis.[6][7] Therefore, selective inhibition of D5D presents a promising therapeutic strategy to rebalance the eicosanoid profile, reducing pro-inflammatory mediators while increasing anti-inflammatory ones.
This compound: A Selective Delta-5-Desaturase Inhibitor
This compound, also known as Compound-326, is a small molecule inhibitor designed for high potency and selectivity for D5D. Its chemical name is 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy) phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione.[2]
Mechanism of Action
This compound directly inhibits the enzymatic activity of D5D, thereby blocking the synthesis of arachidonic acid from DGLA. This leads to a dose-dependent decrease in the plasma and tissue levels of AA and a corresponding increase in the levels of DGLA. This shift in the AA/DGLA ratio is a key pharmacodynamic marker of this compound activity. The inhibitor shows high selectivity for D5D over other desaturases like Delta-6-Desaturase (D6D) and Delta-9-Desaturase (D9D).
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC50 (nM) | Selectivity vs. D5D | Reference |
|---|---|---|---|---|
| D5D | Rat | 72 | - | |
| D5D | Human | 22 | - | |
| D6D | Rat | >10,000 | >138x | |
| D6D | Human | >10,000 | >454x | |
| D9D | Rat | No effect | - |
| D9D | Human | No effect | - | |
Table 2: Effects of this compound on Body Weight and Glucose Metabolism in Diet-Induced Obese (DIO) Mice Study Duration: 6 weeks. Doses administered orally (p.o.) once daily.
| Treatment Group | Dose (mg/kg) | Change in Body Weight (%) | Final Blood Glucose (mg/dL) | Insulin Resistance (HOMA-IR) | Reference |
|---|---|---|---|---|---|
| Vehicle | - | +25.8 | 210 | 18.2 | [1] |
| This compound | 0.1 | +24.5 | 195 | 15.5 | [1] |
| This compound | 1 | +20.1 | 180* | 12.1* | [1] |
| This compound | 10 | +10.5** | 165** | 8.5** | [1] |
*p<0.05, *p<0.01 vs. Vehicle
Table 3: Effects of this compound on Fatty Acid Composition in Blood of DIO Mice Study Duration: 6 weeks. Values are % of total fatty acids.
| Fatty Acid | Vehicle | This compound (1 mg/kg) | This compound (10 mg/kg) | Reference |
|---|---|---|---|---|
| DGLA (20:3n-6) | 1.5 | 2.8* | 4.5** | [1] |
| AA (20:4n-6) | 10.2 | 8.5* | 6.2** | [1] |
| AA/DGLA Ratio | 6.8 | 3.0** | 1.4** | [1] |
*p<0.05, *p<0.01 vs. Vehicle
Table 4: Effects of this compound on Atherosclerosis in ApoE Knockout Mice Study Duration: 15 weeks (Western Diet). Doses administered orally (p.o.) once daily.
| Treatment Group | Dose (mg/kg) | Aortic Lesion Area (% of total aorta) | Reference |
|---|---|---|---|
| Vehicle | - | 15.2 | [2] |
| This compound | 3 | 9.8* | [2] |
| This compound | 10 | 8.5** | [2] |
*p<0.05, *p<0.01 vs. Vehicle
Detailed Experimental Protocols
In Vitro Desaturase Enzyme Assays
Objective: To determine the inhibitory activity (IC50) of this compound against D5D, D6D, and D9D.
Methodology:
-
Enzyme Source: Hepatic microsomes were prepared from Sprague-Dawley rats or from human liver tissue.
-
Substrates:
-
D5D Assay: [1-14C]-dihomo-γ-linolenoyl-CoA
-
D6D Assay: [1-14C]-linoleoyl-CoA
-
D9D Assay: [1-14C]-stearoyl-CoA
-
-
Reaction Mixture: The assay was conducted in a total volume of 200 µL containing:
-
100 mM potassium phosphate buffer (pH 7.2)
-
2 mM NADH
-
0.5 mM ATP
-
0.5 mM Coenzyme A
-
5 mM MgCl2
-
10 µM radiolabeled substrate
-
50 µg of microsomal protein
-
Varying concentrations of this compound dissolved in DMSO.
-
-
Incubation: The reaction was initiated by adding the substrate and incubated for 20 minutes at 37°C.
-
Reaction Termination and Extraction: The reaction was stopped by adding 1.5 mL of a chloroform/methanol (2:1, v/v) mixture. After centrifugation, the organic phase was collected and dried under nitrogen.
-
Analysis: The dried residue was redissolved and the radiolabeled fatty acid methyl esters were separated by reverse-phase HPLC with a radiodetector.
-
Data Analysis: The percentage of inhibition at each concentration was calculated relative to the vehicle control (DMSO). IC50 values were determined using a four-parameter logistic regression model.
In Vivo Studies in Diet-Induced Obese (DIO) C57BL/6J Mice
Objective: To evaluate the effect of this compound on body weight, insulin resistance, and fatty acid profiles in a model of obesity.
References
- 1. Diffusion model-based image generation from rat brain activity | PLOS One [journals.plos.org]
- 2. PLOS One [journals.plos.org]
- 3. Volkswagen Financial Services: Angebote für Privatkunden [vwfs.de]
- 4. Application of Machine Learning Techniques to High-Dimensional Clinical Data to Forecast Postoperative Complications | PLOS One [journals.plos.org]
- 5. Faculty of Fine Arts - Concordia University [concordia.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Impact of D5D-IN-326 on Arachidonic Acid and DGLA Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of D5D-IN-326, a selective delta-5 desaturase (D5D) inhibitor, on the levels of arachidonic acid (AA) and dihomo-gamma-linolenic acid (DGLA). This compound, also referred to as compound-326, has emerged as a significant research tool and potential therapeutic agent due to its targeted inhibition of the conversion of DGLA to AA, a pivotal step in the polyunsaturated fatty acid (PUFA) metabolic pathway.[1][2][3] This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the underlying biochemical pathways and experimental designs.
Core Mechanism of Action
Delta-5 desaturase is a critical enzyme in the biosynthesis of arachidonic acid from its precursor, DGLA.[1][3] By selectively inhibiting D5D, this compound effectively decreases the production of AA while causing an accumulation of the substrate, DGLA.[2][4] This modulation of the AA/DGLA ratio has profound implications for inflammatory and metabolic processes, as AA is a precursor to pro-inflammatory eicosanoids, while DGLA can be converted to anti-inflammatory eicosanoids.[3][5] this compound is an orally active inhibitor with demonstrated efficacy in both in vitro and in vivo models.[2][6]
Quantitative Effects of this compound on AA and DGLA Levels
The following tables summarize the quantitative data from key studies investigating the impact of this compound on arachidonic acid and DGLA levels in various biological contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Species | Enzyme Target | IC50 (nM) | Reference |
| Rat | Delta-5 Desaturase (D5D) | 72 | [6][7][8] |
| Human | Delta-5 Desaturase (D5D) | 22 | [6][7][8] |
| Rat | Delta-6 Desaturase (D6D) | No inhibition | [7] |
| Human | Delta-6 Desaturase (D6D) | No inhibition | [7] |
| Rat | Delta-9 Desaturase (D9D) | No effect | [3] |
Table 2: In Vivo Effects of this compound on Hepatic Fatty Acid Composition in ApoE Knockout Mice
Study Protocol 1: 15-week treatment with this compound in Western-diet fed mice.
| Treatment Group (mg/kg/day) | Change in Arachidonic Acid (AA) | Change in Dihomo-γ-linolenic Acid (DGLA) | Reduction in AA/DGLA Ratio | Reference |
| 1 | -33% | +163% | -74% | [9] |
| 3 | -28% | +284% | -81% | [9] |
Study Protocol 2: 7-week treatment with this compound in Paigen-diet fed mice (3-week pre-treatment).
| Treatment Group (mg/kg/day) | Change in Arachidonic Acid (AA) | Change in Dihomo-γ-linolenic Acid (DGLA) | Reduction in AA/DGLA Ratio | Reference |
| 0.3 | Not specified | +56% | -39% | [9] |
| 3 | -36% | +347% | -84% | [9] |
| 10 | -56% | +676% | -94% | [9] |
Table 3: In Vivo Effects of this compound on Blood Fatty Acid Levels in Diet-Induced Obese C57BL/6J Mice
Study Protocol: 6-week treatment with this compound in high-fat diet-induced obese mice.
| Treatment Group (mg/kg/day) | Observation on Blood AA Levels | Observation on Blood DGLA Levels | Effect on AA/DGLA Ratio | Reference |
| 0.1, 1, 10 | Dose-dependent decrease | Dose-dependent increase | Significant decrease | [8] |
Experimental Protocols
In Vitro Enzyme Assays for Desaturase Activities
The inhibitory activity of this compound on rat D5D, D6D, and D9D was assessed using hepatic microsomes from Sprague-Dawley rats.[3] For the human enzyme assays, similar methodologies were employed. The assays quantified the conversion of a specific substrate to its product by the respective desaturase enzyme in the presence of varying concentrations of the inhibitor. The IC50 values were then calculated to determine the potency of this compound.[8]
Animal Studies in ApoE Knockout Mice
Male ApoE knockout mice were utilized to investigate the anti-atherosclerotic effects of this compound.[9] Two different protocols were implemented:
-
Western Diet Protocol: Mice were fed a Western diet for 14 weeks, and during this period, they received daily oral administration of this compound at doses of 1 and 3 mg/kg/day.[9]
-
Paigen Diet Protocol: Mice were pre-treated with this compound for 3 weeks before being switched to a Paigen diet (containing 12.5% cholesterol and 5% sodium cholate) for an additional 7 weeks, with continued daily administration of the inhibitor at doses of 0.3, 3, and 10 mg/kg/day.[9]
At the end of the treatment periods, hepatic fatty acid composition was analyzed to determine the levels of arachidonic acid and DGLA.[9]
Animal Studies in Diet-Induced Obese C57BL/6J Mice
To evaluate the effects of this compound on metabolic parameters, a diet-induced obesity model in C57BL/6J mice was used.[6][8] Mice were fed a high-fat diet to induce obesity and then treated with this compound at doses of 0.1, 1, and 10 mg/kg orally for 6 weeks.[6] Blood samples were collected after the treatment period to measure the levels of arachidonic acid and DGLA and to calculate the AA/DGLA ratio as a pharmacodynamic marker of D5D inhibition in vivo.[8]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow of in vivo this compound studies.
References
- 1. What are D5D inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 8. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
D5D-IN-326: A Technical Guide for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D5D-IN-326, a selective inhibitor of Delta-5-Desaturase (D5D), for its potential application in metabolic syndrome research. This document collates key quantitative data, details experimental protocols from pivotal studies, and presents critical biological pathways and workflows through structured diagrams.
Core Concepts and Mechanism of Action
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. A state of chronic low-grade inflammation is a key characteristic of obesity and metabolic syndrome.[1][2][3][4] Delta-5-desaturase (D5D), an enzyme encoded by the FADS1 gene, is a critical regulator in the biosynthesis of pro-inflammatory eicosanoids.[1][5] D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[1][2][3][4][5] While DGLA is a precursor to anti-inflammatory molecules, AA is a substrate for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][3][5]
This compound is a potent and selective, orally active small-molecule inhibitor of D5D.[1][2][6] By selectively blocking D5D, this compound aims to shift the balance from a pro-inflammatory to an anti-inflammatory state by increasing DGLA and decreasing AA levels.[1][2][3] This modulation of the DGLA/AA ratio is a key pharmacodynamic marker of the compound's activity.[1][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC₅₀ (nM) | Selectivity Notes | Reference |
| Delta-5 Desaturase (D5D) | Rat | 72 | No significant inhibition of D6D or D9D. | [1][6] |
| Delta-5 Desaturase (D5D) | Human | 22 | No significant inhibition of D6D or D9D. | [1][6] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Dosage (mg/kg, p.o.) | Duration | Observation | Reference |
| Body Weight | 10 | 6 weeks | Gradual decrease in body weight. | [1][6] |
| Body Weight | 0.1, 1 | 6 weeks | No significant effect on body weight. | [6] |
| Insulin Resistance | 1, 10 | 6 weeks | Lowered insulin resistance. | [1] |
| Calorie Intake | 0.1, 1, 10 | 6 weeks | No significant impact on cumulative calorie intake. | [1] |
| Energy Expenditure | Not specified | Not specified | Increased daily energy expenditure. | [1][3] |
| Blood AA/DGLA Ratio | 0.1, 1, 10 | 6 weeks | Dose-dependent decrease. | [1] |
Table 3: Effects of this compound on Gene Expression in Adipose Tissue of DIO Mice
| Gene | Dosage (mg/kg, p.o.) | Duration | Effect | Reference |
| Ccl2, Cd68, Adgre1, Il6 | 10 | 6 weeks | Significantly decreased expression. | [6] |
| Lep, Adipoq | 10 | 6 weeks | Decreased expression of these mRNAs which are typically elevated in HFD DIO mice. | [6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of D5D in the arachidonic acid cascade and the mechanism of action for this compound.
Caption: this compound inhibits D5D, reducing pro-inflammatory AA and increasing anti-inflammatory DGLA.
Experimental Protocols
This section provides a detailed methodology for key experiments performed to characterize this compound.
In Vitro D5D Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on rat and human Delta-5 desaturase.
Methodology:
-
Enzyme Source: Microsomes from cells overexpressing either rat or human D5D are used as the enzyme source.
-
Substrate: Dihomo-γ-linolenic acid (DGLA) is used as the substrate for the D5D enzyme.
-
Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system.
-
Reaction Termination and Extraction: The reaction is stopped, and the fatty acids are extracted from the reaction mixture.
-
Analysis: The levels of the product, arachidonic acid (AA), and the remaining substrate (DGLA) are quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of D5D activity (IC₅₀) is calculated from the dose-response curve.
Diet-Induced Obese (DIO) Mouse Model for In Vivo Efficacy
Objective: To evaluate the effect of this compound on body weight, insulin resistance, and metabolic parameters in a model of obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance.
-
Treatment: Obese mice are then treated with this compound (e.g., 0.1, 1, and 10 mg/kg) or vehicle control via oral gavage daily for a period of 6 weeks.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Metabolic Assessments:
-
Glucose and Insulin Tolerance Tests: To assess insulin sensitivity.
-
Blood Lipid Profile: Measurement of triglycerides and cholesterol.
-
Fatty Acid Analysis: Blood samples are collected to measure the levels of DGLA and AA to confirm in vivo D5D inhibition.
-
-
Gene Expression Analysis: At the end of the study, adipose tissue is collected for the analysis of inflammatory and metabolic gene expression by quantitative real-time PCR (qRT-PCR).
Experimental Workflow
The following diagram outlines the typical workflow for the preclinical evaluation of this compound in a diet-induced obesity model.
References
- 1. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 2. [PDF] A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | Semantic Scholar [semanticscholar.org]
- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Oral Administration of D5D-IN-326 in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
D5D-IN-326 is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids.[1] Specifically, D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids.[1] By inhibiting D5D, this compound effectively reduces the levels of AA and its pro-inflammatory derivatives while increasing the levels of DGLA, which can be converted to anti-inflammatory eicosanoids.[1] Preclinical studies in diet-induced obese (DIO) C57BL/6J mice have demonstrated that oral administration of this compound can lead to a reduction in body weight, improved insulin sensitivity, and decreased inflammation, making it a promising therapeutic candidate for metabolic disorders.[2][3]
These application notes provide a comprehensive overview of the effects of this compound in DIO mice and detailed protocols for key in vivo experiments.
Data Presentation
The following tables summarize the quantitative effects of oral administration of this compound in diet-induced obese C57BL/6J mice.
Table 1: Effects of this compound on Body Weight and Fat Mass in DIO Mice
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percentage Change vs. Control | Reference |
| Body Weight Change (after 6 weeks) | Gain | Significant Decrease | Data not quantified in source | [2] |
| Epididymal Fat Pad Weight | Increased in HFD | Not explicitly quantified | Not explicitly quantified | [2] |
| Subcutaneous Fat Pad Weight | Increased in HFD | Not explicitly quantified | Not explicitly quantified | [2] |
Note: While the primary study reported a significant decrease in body weight with 10 mg/kg this compound, specific quantitative values for body weight change and fat pad weights in DIO C57BL/6J mice were not provided in the available search results.
Table 2: Effects of this compound on Glucose Metabolism in DIO Mice
| Parameter | Vehicle Control | This compound (1 mg/kg/day) | This compound (10 mg/kg/day) | Reference |
| Fasting Blood Glucose | Elevated in HFD | Improved | Improved | [2] |
| Glucose Tolerance Test (AUC) | Impaired | Significantly Improved | Significantly Improved | [2] |
| Insulin Tolerance Test (AUC) | Impaired | Significantly Improved | Significantly Improved | [2] |
Table 3: Effects of this compound on Fatty Acid Profile in Blood of DIO Mice
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percentage Change vs. Control | Reference |
| Arachidonic Acid (AA) | Baseline | Decreased | Data not quantified in source | [2] |
| Dihomo-γ-linolenic acid (DGLA) | Baseline | Increased | Data not quantified in source | [2] |
| AA/DGLA Ratio | Baseline | Decreased | Data not quantified in source | [2] |
Note: Specific quantitative data for lipid profiles (Total Cholesterol, Triglycerides, HDL, LDL) in this compound-treated DIO C57BL/6J mice were not available in the search results. The data below is from studies in ApoE knockout mice, which also model metabolic disease.
Table 4: Effects of this compound on Lipid Profile and Atherosclerosis in ApoE Knockout Mice on a Western Diet
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Percentage Change vs. Control | Reference |
| Atherosclerotic Lesion Area | Baseline | 24% reduction | -24% | [3] |
| Plasma Cholesterol | No significant change | No significant change | - | [4] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in C57BL/6J mice that mimics human metabolic syndrome.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-Fat Diet (HFD): 60 kcal% fat (e.g., D12492, Research Diets Inc.)[5][6]
-
Control Diet: 10 kcal% fat (e.g., D12450B, Research Diets Inc.)[5][6]
-
Standard rodent housing and caging
Protocol:
-
Acclimate male C57BL/6J mice to the animal facility for at least one week upon arrival, providing standard chow and water ad libitum.
-
At 7 weeks of age, randomly assign mice to either the HFD or control diet group.
-
House mice individually or in small groups and provide the respective diets and water ad libitum for a period of 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice on the HFD should exhibit significantly increased body weight and fat mass compared to the control group. At this point, they are considered diet-induced obese and are ready for drug administration studies.[5][6]
Oral Administration of this compound
Objective: To administer this compound orally to DIO mice at a specified dosage.
Materials:
-
This compound compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water[2]
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare a 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Suspend the calculated amount of this compound in the 0.5% methylcellulose vehicle to achieve the final desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Oral Gavage Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically 5-10 ml/kg body weight).
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Administer the treatment daily for the duration of the study (e.g., 6 weeks).[2]
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of this compound to improve glucose clearance in DIO mice.
Materials:
-
DIO mice treated with this compound or vehicle
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Restraining device for blood collection
Protocol:
-
Fast the mice for 6 hours prior to the test, with free access to water.[7]
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Immediately after the baseline measurement, administer a 2 g/kg body weight glucose solution via oral gavage.[8]
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each treatment group to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of this compound on insulin sensitivity in DIO mice.
Materials:
-
DIO mice treated with this compound or vehicle
-
Human insulin solution (diluted in sterile saline, e.g., 0.75 IU/kg)[9]
-
Glucometer and test strips
-
Restraining device for blood collection
Protocol:
-
Fast the mice for 4-6 hours prior to the test, with free access to water.[9]
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Immediately after the baseline measurement, administer an intraperitoneal (i.p.) injection of human insulin (e.g., 0.75 IU/kg body weight).
-
Collect blood samples from the tail vein at 15, 30, 60, and 90 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
Plot the percentage of initial blood glucose concentration over time and calculate the Area Under the Curve (AUC) to assess insulin sensitivity.
Visualizations
Signaling Pathway of D5D Inhibition
Experimental Workflow for this compound Efficacy Testing in DIO Mice
Logical Relationship of D5D Inhibition and Metabolic Improvement
References
- 1. C57BL/6 mice fed high fat diets as models for diabetes-accelerated atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. UC Davis - Intravenous Glucose Tolerance Test [protocols.io]
- 5. Development of high fat diet-induced obesity and leptin resistance in C57Bl/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of high fat diet-induced obesity and leptin resistance in C57Bl/6J mice | Semantic Scholar [semanticscholar.org]
- 7. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced insulin secretion and improved glucose tolerance in mice lacking CD26 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for D5D-IN-326 in Atherosclerosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D5D-IN-326, also known as compound-326, is a potent and selective inhibitor of delta-5 desaturase (D5D), the rate-limiting enzyme in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[1] This inhibition alters the balance of pro-inflammatory AA-derived eicosanoids and anti-inflammatory DGLA-derived eicosanoids, making this compound a promising therapeutic candidate for the treatment of atherosclerosis.[1][2] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying signaling pathways for the use of this compound in preclinical atherosclerosis research, primarily focusing on studies utilizing ApoE knockout (ApoE-/-) mice.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in atherosclerosis models.
Table 1: Recommended Dosage and Administration of this compound
| Parameter | Details | Reference |
| Animal Model | Apolipoprotein E knockout (ApoE-/-) mice | [1][2] |
| Dosage Range | 1 - 10 mg/kg/day | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Treatment Duration | 7, 12, or 15 weeks | [1][2] |
| Vehicle | 0.5% (w/v) methylcellulose solution | [2] |
Table 2: Summary of Key Findings in ApoE-/- Mice
| Finding | Dosage | Treatment Duration | Outcome | Reference |
| Reduced Atherosclerotic Lesion Area | 3 - 10 mg/kg/day | 15 weeks | Significant inhibition of atherosclerotic lesion progression in the aorta. | [1] |
| Reduced Atherosclerotic Lesion Area (Post-Treatment) | 3 mg/kg/day | 12 weeks | 24% reduction in atherosclerotic lesion area in the aorta. | [2] |
| Reduced Atherosclerotic Lesion Area (Paigen Diet) | 3 - 10 mg/kg/day | 7 weeks | 36-38% reduction in atherosclerotic lesion area in the aorta. | [2] |
| Altered Fatty Acid Profile | 3 - 10 mg/kg/day | 15 weeks | Significantly decreased arachidonic acid (AA) levels and increased dihomo-γ-linolenic acid (DGLA) levels in the liver and blood. | [1] |
| Modulated Eicosanoid Production | 3 - 10 mg/kg/day | 15 weeks | Decreased production of AA-derived eicosanoids and increased production of DGLA-derived eicosanoids from blood cells. | [1] |
| No Effect on Plasma Lipids | 3 - 10 mg/kg/day | 15 weeks | No significant changes in plasma total cholesterol and triglyceride levels. | [1] |
Signaling Pathway
This compound exerts its anti-atherosclerotic effects by inhibiting the delta-5 desaturase (D5D) enzyme, a key player in the omega-6 polyunsaturated fatty acid (PUFA) metabolism pathway.
Caption: Signaling pathway of this compound in atherosclerosis.
Experimental Protocols
Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound for daily oral gavage in mice.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) solution in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and pipettes
-
Stir plate and magnetic stir bar
Protocol:
-
Calculate the total amount of this compound required for the entire study based on the number of mice, dosage, and treatment duration.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved.
-
Levigate the this compound powder with a small amount of the 0.5% MC solution in a mortar to form a smooth paste. This prevents clumping.
-
Gradually add the remaining 0.5% MC solution to the paste while continuously mixing or homogenizing to achieve the desired final concentration.
-
Stir the final suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 4°C and protect from light. Shake well before each administration.
Experimental Workflow for Atherosclerosis Study in ApoE-/- Mice
Caption: Experimental workflow for this compound atherosclerosis studies.
Quantification of Atherosclerotic Lesions in the Aorta
Objective: To quantify the area of atherosclerotic plaques in the aorta of ApoE-/- mice.
Materials:
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Oil Red O staining solution
-
70% Ethanol
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Euthanize the mouse and perfuse the vascular system with PBS followed by 4% PFA.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax dissection pan.
-
Rinse the aorta with 70% ethanol.
-
Stain the aorta with Oil Red O solution for 15-25 minutes to visualize lipid-rich plaques.
-
Destain with 70% ethanol until the background is clear.
-
Capture high-resolution images of the en face preparation of the aorta.
-
Use image analysis software to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the atherosclerotic lesion area as a percentage of the total aortic surface area.
Analysis of Fatty Acid Composition in Liver and Blood
Objective: To determine the levels of DGLA and AA in liver and blood samples.
Materials:
-
Liver and blood samples
-
Chloroform/methanol (2:1, v/v)
-
BF3-methanol or other methylating agent
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standards
Protocol:
-
Homogenize a known weight of liver tissue.
-
Extract total lipids from the liver homogenate or a known volume of plasma/serum using the Folch method (chloroform/methanol extraction).
-
Prepare fatty acid methyl esters (FAMEs) by transesterification of the lipid extract using BF3-methanol.
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS.
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra with known standards.
-
Express fatty acid levels as a percentage of total fatty acids or as an absolute concentration.
Measurement of Eicosanoid Production from Blood Cells
Objective: To measure the production of AA-derived and DGLA-derived eicosanoids from blood cells.
Materials:
-
Whole blood
-
Calcium ionophore (e.g., A23187)
-
Enzyme-linked immunosorbent assay (ELISA) kits for specific eicosanoids (e.g., PGE2, LTB4, PGE1) or LC-MS/MS system
-
Centrifuge
Protocol:
-
Collect whole blood into tubes containing an anticoagulant.
-
Stimulate the blood cells with a calcium ionophore to induce eicosanoid production.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and centrifuge to separate the plasma.
-
Measure the concentration of specific eicosanoids in the plasma using commercially available ELISA kits or by LC-MS/MS.
-
Compare the levels of AA-derived and DGLA-derived eicosanoids between vehicle- and this compound-treated groups.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The provided protocols are based on published literature and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Preparing D5D-IN-326 Solutions with DMSO for Cell Culture
Introduction
D5D-IN-326, also known as Compound-326, is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme encoded by the FADS1 (fatty acid desaturase 1) gene.[1][2] D5D is the rate-limiting enzyme responsible for the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) within the ω-6 polyunsaturated fatty acid metabolic pathway.[1] Arachidonic acid is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting D5D, this compound effectively reduces the levels of arachidonic acid and its inflammatory derivatives, while increasing the levels of DGLA, which can be converted to anti-inflammatory eicosanoids.[1][3]
This inhibitory action makes this compound a valuable research tool for studying cellular processes involving inflammation, insulin resistance, and atherosclerosis.[1][4] The compound has demonstrated high selectivity for D5D, with an IC50 value of 22 nM for human D5D, and no significant activity against D6D or D9D desaturases.[2][4][5][6] These application notes provide a detailed protocol for the preparation of this compound solutions in dimethyl sulfoxide (DMSO) for use in cell culture experiments.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Synonym(s) | Compound-326 | [7] |
| Molecular Weight | 473.27 g/mol | [4][7] |
| CAS Number | 1236767-85-3 | [4][7] |
| Appearance | White to beige powder | [7] |
| IC50 (human D5D) | 22 nM | [2][4][5][6] |
| IC50 (rat D5D) | 72 nM | [2][4][5][6] |
| Solubility in DMSO | ≥ 2 mg/mL; up to 125 mg/mL with sonication | [4][7] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM | General Practice |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% | [8] |
| Storage of Powder | -20°C for up to 3 years | [4] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 year, or -80°C for up to 2 years | [4] |
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 1236767-85-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Cell culture medium (appropriate for the cell line)
-
Sterile conical tubes (15 mL and 50 mL)
-
(Optional) 0.22 µm syringe filter for sterilization
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
1. Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The molecular weight of this compound is 473.27 g/mol .[4][7]
Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 473.27 g/mol x 0.001 L x 1000 = 4.73 mg
2. Weighing: Carefully weigh out 4.73 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
3. Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
4. Mixing: Close the tube tightly and vortex the solution at room temperature until the powder is completely dissolved. The solution should be clear.[7] If solubility issues arise, gentle warming (to no more than 37°C) or brief sonication may be used to facilitate dissolution.[4][9]
5. Sterilization (Optional): If sterility of the stock solution is a major concern, it can be sterilized by filtering through a 0.22 µm syringe filter into a new sterile tube.[9] Note that DMSO is generally bactericidal.[8]
6. Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[10] Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.
1. Thaw Stock Solution: On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
2. Serial Dilution (Recommended): To prevent precipitation of the compound, it is best to perform serial dilutions. First, prepare an intermediate dilution of the stock solution in cell culture medium.
Example for a final concentration of 10 µM in 10 mL of medium:
-
Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium in a microcentrifuge tube. This creates a 100 µM intermediate solution (a 1:100 dilution). Mix well by gentle pipetting.
-
Step B (Final Dilution): Add 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium in a sterile 15 mL conical tube. This results in a final concentration of 10 µM this compound in 10 mL of medium.
3. Vehicle Control Preparation: It is critical to include a vehicle control in your experiment to account for any effects of DMSO on the cells.[8] Prepare a control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor used.
Example: If the highest concentration of this compound is 10 µM, the final DMSO concentration is 0.1% (from a 1:1000 dilution of the 10 mM stock). Prepare a vehicle control by adding 10 µL of pure DMSO to 10 mL of cell culture medium.
4. Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Gently wash the cells with sterile Phosphate-Buffered Saline (PBS), if required by your protocol.
-
Add the prepared medium containing the desired final concentration of this compound (or the vehicle control medium) to the cells.
-
Return the cells to the incubator for the desired treatment period.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Signaling pathway showing inhibition of D5D by this compound.
References
- 1. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. This compound-产品信息-Felix [felixbio.cn]
- 7. This compound ≥98% (HPLC) | 1236767-85-3 [sigmaaldrich.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for Cell-Based Assay to Determine D5D-IN-326 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D5D-IN-326 is a potent and selective inhibitor of Delta-5 Desaturase (D5D), an enzyme encoded by the FADS1 gene. D5D is a critical rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs).[1][2][3][4] Specifically, it catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 fatty acid pathway.[1][2][3][4] The resulting AA is a precursor to a variety of pro-inflammatory eicosanoids. By inhibiting D5D, this compound effectively reduces the production of AA and its downstream inflammatory mediators, making it a person of interest for therapeutic applications in metabolic diseases and inflammatory conditions.[1][2][5]
These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of this compound by quantifying the change in the ratio of its substrate (DGLA) to its product (AA).
Signaling Pathway of Delta-5 Desaturase
The diagram below illustrates the role of Delta-5 Desaturase in the omega-6 polyunsaturated fatty acid metabolic pathway and the point of inhibition by this compound.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound in a cell-based assay is depicted below.
Data Presentation
Table 1: Cellular IC50 of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For this compound, the cellular IC50 in human D5D assays is approximately 22 nM.[5]
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | Human D5D | HepG2 | ~22 |
| This compound | Rat D5D | (not specified) | ~72 |
Table 2: Expected Changes in Fatty Acid Levels
Treatment with this compound is expected to alter the cellular concentrations of DGLA and AA.
| Treatment | DGLA Level | AA Level | DGLA/AA Ratio |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Increased | Decreased | Increased |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of HepG2 cells and subsequent treatment with this compound. 3T3-L1 preadipocytes are also a suitable model.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dihomo-γ-linolenic acid (DGLA)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control containing the same concentration of DMSO as the highest inhibitor concentration.
-
Prepare a 10 mM stock solution of DGLA in ethanol and dilute it in the cell culture medium to a final concentration of 25 µM.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Add the DGLA-containing medium to all wells (except for a no-substrate control).
-
Incubate the plates for 24 to 48 hours at 37°C.
-
Protocol 2: Lipid Extraction
This protocol is for the extraction of total lipids from the cultured cells using a modified Folch method.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of PBS and transfer them to a glass centrifuge tube.
-
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the cell suspension.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Protocol 3: Fatty Acid Analysis by HPLC
This protocol outlines the analysis of DGLA and AA levels in the lipid extract by High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or mass spectrometry detector
-
C18 reverse-phase HPLC column
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA)
-
DGLA and AA standards
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase.
-
Prepare a standard curve using known concentrations of DGLA and AA standards.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile and water with 0.1% TFA, running a gradient to separate the fatty acids.
-
Inject the sample and standards onto the column.
-
Detect the fatty acids using a UV detector at approximately 205 nm or a mass spectrometer for more specific detection.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to DGLA and AA by comparing their retention times and peak areas to the standards.
-
Calculate the concentration of DGLA and AA in each sample.
-
Determine the DGLA/AA ratio for each inhibitor concentration.
-
Plot the percentage of D5D inhibition (calculated from the DGLA/AA ratio relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
References
- 1. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are D5D inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring D5D Inhibition using D5D-IN-326
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-5-desaturase (D5D), encoded by the FADS1 gene, is a critical enzyme in the metabolism of polyunsaturated fatty acids (PUFAs).[1] It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway.[1] AA is a precursor to a variety of pro-inflammatory eicosanoids, making D5D a compelling therapeutic target for inflammatory diseases and metabolic disorders. D5D-IN-326 is a potent and selective inhibitor of D5D, offering a valuable tool for studying the biological roles of this enzyme and for the development of novel therapeutics.
These application notes provide detailed protocols for measuring the inhibitory activity of this compound on D5D in a cellular context. The primary method involves treating cultured cells with this compound, followed by the extraction of total lipids and the quantification of DGLA and AA levels using gas chromatography-mass spectrometry (GC-MS). The ratio of the product (AA) to the precursor (DGLA) serves as a direct measure of D5D activity.
This compound: A Selective Delta-5-Desaturase Inhibitor
This compound is an orally available small molecule that selectively inhibits D5D activity. It has been shown to reduce insulin resistance and body weight in diet-induced obese mice. The inhibitory potency of this compound has been determined in both enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 (nM) | Selectivity |
| D5D | Rat | Enzymatic | 72 | Selective over D6D and D9D |
| D5D | Human | Cell-based | 22 | Selective over D6D and D9D |
Delta-5-Desaturase Signaling Pathway
The following diagram illustrates the role of Delta-5-Desaturase in the omega-6 fatty acid metabolic pathway. D5D catalyzes the conversion of DGLA to Arachidonic Acid (AA), a key precursor for various pro-inflammatory mediators. This compound specifically blocks this step.
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to determine the inhibitory effect of this compound on D5D activity. The human hepatoma cell line, HepG2, is a suitable model as it expresses D5D.
Protocol 1: Cellular D5D Inhibition Assay in HepG2 Cells
This protocol outlines the steps for treating HepG2 cells with this compound and preparing them for lipid analysis.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C. Further dilutions should be made in culture medium immediately before use.
-
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Cell Harvesting:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by adding trypsin-EDTA and incubating for a few minutes until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and discard the supernatant. The cell pellet is now ready for lipid extraction.
-
Protocol 2: Lipid Extraction and Fatty Acid Analysis by GC-MS
This protocol describes the extraction of total lipids from the cell pellets and the subsequent analysis of fatty acid methyl esters (FAMEs) by GC-MS.
Materials:
-
Cell pellets from Protocol 1
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction (Folch Method):
-
To each cell pellet, add a known amount of the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 1 minute and incubate at room temperature for 20 minutes with occasional vortexing.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3 in methanol to the dried lipid residue.
-
Incubate at 60°C for 30 minutes.
-
Cool the tubes to room temperature and add 1 mL of hexane and 1 mL of water.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAME-containing hexane solution into the GC-MS system.
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify DGLA and AA methyl esters based on their retention times and mass spectra compared to known standards.
-
Quantify the peak areas of DGLA and AA methyl esters relative to the internal standard.
-
Data Analysis
-
Calculate D5D Activity:
-
The activity of D5D is determined by the ratio of the product (Arachidonic Acid) to the precursor (Dihomo-γ-linolenic Acid).
-
D5D Activity Ratio = [Concentration of AA] / [Concentration of DGLA]
-
-
Determine IC50 Value:
-
Calculate the percentage of D5D inhibition for each concentration of this compound compared to the vehicle control.
-
% Inhibition = [1 - (D5D Activity Ratio with Inhibitor / D5D Activity Ratio of Vehicle Control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of D5D activity.
-
Table 2: Example Data for D5D Inhibition by this compound in HepG2 Cells
| This compound (nM) | [DGLA] (relative units) | [AA] (relative units) | AA/DGLA Ratio | % Inhibition |
| 0 (Vehicle) | 100 | 80 | 0.80 | 0 |
| 1 | 110 | 75 | 0.68 | 15.0 |
| 10 | 150 | 60 | 0.40 | 50.0 |
| 100 | 180 | 36 | 0.20 | 75.0 |
| 1000 | 195 | 10 | 0.05 | 93.8 |
| 10000 | 200 | 5 | 0.03 | 96.9 |
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for measuring D5D inhibition.
Conclusion
The protocols described in these application notes provide a robust framework for researchers to measure the inhibitory activity of this compound on Delta-5-desaturase. By quantifying the changes in the cellular levels of DGLA and AA, the potency and efficacy of this inhibitor can be accurately determined. This will facilitate further investigations into the therapeutic potential of targeting D5D in various disease models.
References
Application Notes and Protocols: D5D-IN-326 Treatment in ApoE Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. The Apolipoprotein E (ApoE) knockout mouse is a widely utilized model for studying this condition.[1] D5D-IN-326 is a selective, orally active inhibitor of delta-5 desaturase (D5D), a key enzyme in the biosynthesis of arachidonic acid (AA).[2] Inhibition of D5D presents a promising therapeutic strategy for atherosclerosis by modulating the balance of pro-inflammatory and anti-inflammatory eicosanoids.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in ApoE knockout mice to study its anti-atherosclerotic effects.
Mechanism of Action
D5D, encoded by the Fads1 gene, is the rate-limiting enzyme that converts dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 polyunsaturated fatty acid pathway.[4] AA is a precursor for various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are implicated in the progression of atherosclerosis.[3][4]
This compound selectively inhibits D5D, leading to:
-
Decreased levels of Arachidonic Acid (AA): By blocking its synthesis, this compound reduces the substrate for pro-inflammatory eicosanoid production.[4][5]
-
Increased levels of Dihomo-γ-linolenic Acid (DGLA): The accumulation of DGLA can lead to the production of anti-inflammatory eicosanoids.[4]
-
Reduced Pro-inflammatory Mediators: The overall effect is a shift in the eicosanoid profile, resulting in decreased production of inflammatory molecules that contribute to atherosclerotic plaque development.[3][6]
The anti-atherosclerotic effects of this compound appear to be independent of plasma cholesterol and triglyceride levels, highlighting its primary action as an anti-inflammatory agent.[4]
Signaling Pathway
The mechanism of action of this compound involves the modulation of the arachidonic acid cascade. The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in ApoE knockout mice.
Table 1: Effect of this compound on Atherosclerotic Lesion Area
| Treatment Group | Dosage (mg/kg/day) | Duration | Diet | Lesion Area Reduction (%) | Reference |
| This compound | 3 | 12 weeks | Western Diet (post-treatment) | 24 | [6] |
| This compound | 3 | 7 weeks | Paigen Diet | 36 | [6] |
| This compound | 10 | 7 weeks | Paigen Diet | 38 | [6] |
| This compound | 3-10 | 15 weeks | Western Diet | Significant Inhibition | [4][5] |
Table 2: Effect of this compound on Hepatic Fatty Acid Composition
| Treatment Group | Dosage (mg/kg/day) | Arachidonic Acid (AA) | Dihomo-γ-linolenic Acid (DGLA) | AA/DGLA Ratio | Reference |
| This compound | 1 | Significant Decrease | Significant Increase | Significant Decrease | [3] |
| This compound | 3 | Significant Decrease | Significant Increase | Significant Decrease | [3] |
Table 3: Effect of this compound on Inflammatory Markers
| Marker | Treatment Group | Dosage (mg/kg/day) | Effect | Reference |
| Soluble Intercellular Adhesion Molecule 1 (sICAM-1) | This compound | 3 | Significant Reduction in AUC | [6] |
| Pro-inflammatory Eicosanoids (PGE2, TXB2) | This compound | 1 and 3 | Significant Reduction | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in evaluating the efficacy of this compound in ApoE knockout mice.
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow for these studies.
References
- 1. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [bio-protocol.org]
- 4. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [en.bio-protocol.org]
- 5. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols: Long-Term Stability and Storage of D5D-IN-326
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term stability and proper storage of D5D-IN-326, a selective delta-5 desaturase (D5D) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction
This compound is a potent and selective inhibitor of delta-5 desaturase (D5D), also known as fatty acid desaturase 1 (FADS1).[1] It has demonstrated oral activity and is a valuable tool for studying the role of D5D in various physiological and pathological processes, including insulin resistance and atherosclerosis.[2][3] Given its application in sensitive biological assays, understanding and controlling its long-term stability is paramount.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₁F₈N₃O₄ |
| Molecular Weight | 473.27 g/mol |
| Appearance | White to beige solid powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL or 10 mM)[1] |
| CAS Number | 1236767-85-3 |
Long-Term Storage and Stability
Proper storage is critical to prevent the degradation of this compound. The stability of the compound varies depending on whether it is in solid form or in solution.
Solid Form
Recommended Storage: The lyophilized powder of this compound should be stored in a dry, dark environment. For long-term storage, a temperature of -20°C is recommended, which can maintain stability for up to three years.[4][5] Short-term storage at 0-4°C for days to weeks is also acceptable.[5] It is crucial to keep the compound desiccated.[4]
| Storage Condition | Temperature | Duration |
| Long-Term | -20°C | Up to 36 months[4] |
| Short-Term | 0 - 4°C | Days to weeks[5] |
In Solution
Recommended Storage: Once dissolved, this compound solutions are less stable than the solid form. It is recommended to prepare stock solutions, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles, and store them at -20°C.[4] Under these conditions, the solution should be used within one month to prevent loss of potency.[4] Some suppliers suggest that solutions stored at -80°C may be stable for up to six months.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[6]
| Storage Condition | Temperature | Duration |
| Stock Solutions | -20°C | Up to 1 month[4] |
| Stock Solutions | -80°C | Up to 6 months[1] |
Experimental Protocols
Protocol for Preparation of Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, use 4.73 mg of this compound (Molecular Weight: 473.27 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended above.
-
Protocol for Assessing Long-Term Stability
This protocol outlines a general method for evaluating the stability of this compound under specific storage conditions.
-
Objective: To determine the degradation of this compound over time at various storage temperatures.
-
Materials: this compound (solid and/or stock solution), HPLC system with a suitable column (e.g., C18), appropriate mobile phase, UV detector.
-
Procedure:
-
Time Zero (T₀) Analysis: Prepare a fresh solution of this compound at a known concentration. Immediately analyze this solution by HPLC to determine the initial peak area, which will serve as the 100% reference.
-
Sample Storage: Store aliquots of the this compound solution (or solid compound) under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect samples from light.
-
Time Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a stored aliquot.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC under the same conditions as the T₀ analysis.
-
Data Analysis: Compare the peak area of the this compound in the stored sample to the T₀ peak area. Calculate the percentage of the compound remaining. A compound is generally considered stable if >90% of the initial concentration remains.
-
Visualizations
This compound Signaling Pathway
This compound is a selective inhibitor of delta-5 desaturase (D5D), an enzyme involved in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). By inhibiting D5D, this compound blocks the production of pro-inflammatory eicosanoids derived from AA.
Caption: this compound inhibits the D5D enzyme, blocking AA production.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in performing a long-term stability study of this compound.
Caption: Workflow for assessing the long-term stability of this compound.
References
- 1. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Effects of compound-326, a selective delta-5 desaturase inhibitor, in ApoE knockout mice with two different protocols for atherosclerosis development | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. adooq.com [adooq.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing 0.5% w/v Methylcellulose as a Vehicle for D5D-IN-326
References
- 1. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are D5D inhibitors and how do they work? [synapse.patsnap.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A compaction process to enhance dissolution of poorly water-soluble drugs using hydroxypropyl methylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D5D-IN-326 in Diabetes and Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D5D-IN-326 is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme that plays a crucial role in the biosynthesis of polyunsaturated fatty acids.[1][2] D5D catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids. By inhibiting D5D, this compound effectively modulates the balance of fatty acids, leading to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory precursors. This mechanism of action has positioned this compound as a promising therapeutic candidate for metabolic disorders such as obesity and type 2 diabetes, which are characterized by chronic low-grade inflammation.[1][2]
These application notes provide a comprehensive overview of the use of this compound in preclinical research models of diabetes and obesity, including detailed protocols for in vitro and in vivo studies, and a summary of key quantitative data.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC₅₀ (nM) | Selectivity |
| Delta-5 Desaturase (D5D) | Rat | 72 | Selective for D5D |
| Delta-5 Desaturase (D5D) | Human | 22 | No significant inhibition of D6D or D9D |
Data sourced from Yashiro et al., 2016.
Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Treatment Group | Dose (mg/kg) | Duration | Observation |
| Body Weight | This compound | 10 | 6 weeks | Gradual decrease in body weight |
| Calorie Intake | This compound | 10 | 6 weeks | No significant change |
| Blood Arachidonic Acid (AA) | This compound | 0.1, 1, 10 | 6 weeks | Dose-dependent decrease |
| Blood Dihomo-γ-linolenic acid (DGLA) | This compound | 0.1, 1, 10 | 6 weeks | Dose-dependent increase |
| Adipose Tissue Gene Expression (Ccl2, Cd68, Adgre1, Il6) | This compound | 10 | 6 weeks | Significant decrease |
| Adipose Tissue Gene Expression (Lep, Adipoq) | This compound | 10 | 6 weeks | Significant decrease in Lep, significant increase in Adipoq |
Data sourced from Yashiro et al., 2016.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a diet-induced obesity model.
Experimental Protocols
In Vitro Delta-5 Desaturase (D5D) Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound on D5D.
Materials:
-
Microsomes from cells expressing rat or human D5D
-
Dihomo-γ-linolenic acid (DGLA) substrate
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Cofactors (e.g., NADH, ATP, Coenzyme A)
-
Quenching solution (e.g., methanolic KOH)
-
Internal standard
-
Organic solvents for extraction (e.g., hexane)
-
LC-MS/MS system
Procedure:
-
Microsome Preparation: Prepare microsomes from a suitable cell line (e.g., HEK293, Sf9) overexpressing the D5D enzyme.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the D5D-containing microsomes.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO). Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the DGLA substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Extraction: Add an internal standard and extract the fatty acids using an organic solvent.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of arachidonic acid (AA) produced.
-
IC₅₀ Calculation: Determine the concentration of this compound that inhibits 50% of the D5D activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
Materials:
-
Male C57BL/6J mice (e.g., 5-6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimation: Acclimate the mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Induction of Obesity: Switch the diet of the experimental group to a high-fat diet. Maintain a control group on the standard chow diet. Monitor body weights weekly. The DIO phenotype typically develops over 8-12 weeks.
-
Grouping and Treatment: Once the mice have developed obesity, randomize them into treatment groups (e.g., vehicle control, this compound at 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 6 weeks).
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
-
Terminal Procedures: At the end of the treatment period, collect blood and tissues for further analysis.
Oral Glucose Tolerance Test (OGTT)
Materials:
-
Fasted mice from the DIO study
-
Glucose solution (e.g., 20% glucose in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Take a baseline blood sample from the tail vein and measure the glucose level.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure the blood glucose concentration at each time point.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Adipose Tissue Gene Expression Analysis by qRT-PCR
Materials:
-
Epididymal white adipose tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., Ccl2, Cd68, Adgre1, Il6, Lep, Adipoq) and a reference gene (e.g., Rplp0).
Procedure:
-
RNA Extraction: Isolate total RNA from the adipose tissue using a suitable RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Note on Primer Sequences: Specific primer sequences for the target genes are not provided here. Researchers should design and validate primers using standard bioinformatics tools and experimental procedures. The study by Yashiro et al. (2016) utilized pre-designed TaqMan Gene Expression Assays for most target genes.
References
Troubleshooting & Optimization
Troubleshooting D5D-IN-326 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delta-5 desaturase (D5D) inhibitor, D5D-IN-326. The following information is intended to help overcome common solubility issues encountered when preparing aqueous solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). Published data indicates solubility in DMSO up to 125 mg/mL with the aid of ultrasonication.[1] For practical lab use, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer/cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration drops significantly, and the aqueous environment can no longer keep the hydrophobic this compound dissolved.
To prevent this, you can try the following:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO to get closer to your final concentration before the final dilution into the aqueous medium.
-
Slow Addition with Mixing: Add the DMSO stock to your aqueous solution drop-wise while gently vortexing or stirring. This helps to disperse the compound more evenly and avoid localized high concentrations that can lead to precipitation.
-
Pre-warming the Aqueous Medium: Pre-warming your buffer or cell culture medium to 37°C can sometimes improve the solubility of compounds.
-
Reduce the Final Concentration: It's possible that your target concentration is above the solubility limit of this compound in the final aqueous solution. Try testing a lower final concentration.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.
Q4: Are there established formulations for in vivo studies with this compound?
A4: Yes, there are published methods for formulating this compound for oral administration in animal models. One method involves suspending the compound in 0.5% (w/v) methylcellulose for oral gavage.[2] Another detailed protocol involves a multi-component vehicle:
-
Prepare a stock solution in DMSO.
-
Mix the DMSO stock with PEG300.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the desired volume.[1]
A similar formulation using corn oil instead of PEG300 and saline has also been described.[1]
Q5: My this compound solution appears cloudy or has visible particles. How can I tell if this is precipitation or microbial contamination?
A5: While both can cause turbidity, there are some distinguishing features. Precipitation often appears as crystalline or amorphous particulate matter, which may settle at the bottom of the container over time. Microbial contamination may present as a more uniform cloudiness that does not settle, and you may observe a change in the pH of the medium (often indicated by a color change of the phenol red indicator). If you suspect contamination, it is best to discard the solution and start with fresh, sterile components.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
If you are observing precipitation of this compound, follow this systematic approach to identify and resolve the issue.
| Issue | Potential Cause | Recommended Solution |
| Immediate cloudiness/precipitation upon dilution | High Stock Concentration / Solvent Shock: Adding a highly concentrated stock too quickly creates localized supersaturation. | 1. Use a lower concentration stock solution (e.g., 10 mM instead of 100 mM). 2. Add the stock solution drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing. 3. Perform an intermediate dilution step in a co-solvent like PEG300 before adding to the final aqueous solution. |
| Precipitate forms over time in the incubator | Temperature Instability / Low Solubility at 37°C: The compound may be less soluble at physiological temperatures. Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the cell culture medium. | 1. Ensure your final concentration is well below the determined solubility limit at 37°C. 2. Minimize the storage time of the prepared medium before use. 3. Test the solubility in a simpler basal medium (e.g., PBS or HBSS) to see if complex media components are the issue. |
| Inconsistent precipitation between experiments | Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock can lead to water absorption and compound precipitation within the stock. Inconsistent Technique: Variations in how the stock is added to the media. | 1. Aliquot your high-concentration DMSO stock into single-use volumes and store at -20°C or -80°C. 2. Standardize the protocol for preparing the final working solution across all experiments. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 473.27 g/mol | |
| Solubility in DMSO | 2 mg/mL | |
| 10 mM | [3] | |
| up to 125 mg/mL (with sonication) | [1] | |
| Recommended Final DMSO Concentration (in vitro) | ≤ 0.5% (ideally ≤ 0.1%) | General knowledge |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C | General knowledge |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 473.27 g/mol )
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh out 4.73 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile DMSO to the powder.
-
Mixing: Vortex thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Recommended Method for Preparing a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or buffer
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Calculate Volume: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be at or below 0.5%.
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: While gently vortexing the pre-warmed medium, slowly add the required volume of the this compound stock solution drop-wise into the vortex.
-
Mixing: Mix the final solution by gentle inversion. Avoid vigorous vortexing, which can damage proteins in serum-containing media.
-
Use Immediately: Use the freshly prepared this compound-containing medium for your experiment immediately to minimize the risk of precipitation over time.
Protocol 3: Preparation of an In Vivo Formulation (based on MedchemExpress protocol)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.[1]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway showing the action of this compound.
References
Optimizing D5D-IN-326 dosage for maximal efficacy in mice
Welcome to the technical support center for D5D-IN-326, a selective and orally active delta-5 desaturase (D5D) inhibitor. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal efficacy in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of delta-5 desaturase (D5D), a key enzyme in the polyunsaturated fatty acid (PUFA) metabolism pathway.[1][2][3] D5D is the rate-limiting enzyme that converts dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA).[1][2] By inhibiting D5D, this compound decreases the production of AA, which is a precursor to pro-inflammatory eicosanoids, and increases the levels of DGLA, a precursor to anti-inflammatory eicosanoids.[2] This modulation of the DGLA/AA ratio is thought to underlie its therapeutic effects.[2][4]
Q2: What are the recommended dosage ranges for this compound in mice?
A2: The optimal dosage of this compound can vary depending on the mouse model and the therapeutic indication. However, published studies have demonstrated efficacy in the range of 1 to 10 mg/kg, administered orally.[5][6] For diet-induced obese (DIO) mice, a dose of 10 mg/kg was effective in reducing body weight, while doses as low as 1 mg/kg showed improvements in glucose tolerance and insulin sensitivity.[6] In atherosclerosis models using ApoE knockout mice, oral administration of 3-10 mg/kg per day has been shown to be effective.[1]
Q3: How should this compound be prepared for oral administration in mice?
A3: For in vivo studies, this compound can be suspended in a 0.5% (w/v) methylcellulose solution for oral gavage.[6][7] The compound is available as a powder and has a solubility of 2 mg/mL in DMSO.
Q4: What is the expected bioavailability and pharmacokinetic profile of this compound in mice?
A4: this compound is described as an orally active inhibitor.[5] While specific pharmacokinetic parameters for this compound are not detailed in the provided search results, it is designed for oral bioavailability.[6] General pharmacokinetic studies in mice for other small molecules show that factors like formulation, dose, and the specific mouse strain can influence absorption, distribution, metabolism, and excretion.[8][9]
Q5: What pharmacodynamic markers can be used to confirm this compound activity in vivo?
A5: The ratio of arachidonic acid (AA) to dihomo-γ-linolenic acid (DGLA) in the blood is a reliable pharmacodynamic marker for D5D inhibition.[4][6] Treatment with this compound should result in a dose-dependent decrease in blood AA levels and an increase in blood DGLA levels.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No significant change in body weight or insulin resistance) | - Insufficient Dosage: The dose may be too low for the specific mouse model or disease severity. - Poor Bioavailability: Issues with the formulation or administration technique may be limiting absorption. - Compound Degradation: Improper storage or handling of the compound. | - Dose Escalation Study: Perform a dose-response study to determine the optimal dose (e.g., 1, 3, and 10 mg/kg).[6] - Formulation Check: Ensure the compound is properly suspended in the vehicle (0.5% methylcellulose) immediately before each administration. - Storage Verification: this compound should be stored at -20°C for up to one year or -80°C for up to two years.[5] |
| High Variability in Experimental Results | - Inconsistent Dosing: Variation in the volume or concentration of the administered compound. - Animal-to-Animal Variation: Differences in metabolism or disease progression among individual mice. - Technical Errors: Inconsistent timing of dosing or sample collection. | - Standardize Procedures: Ensure all technicians are using the same calibrated equipment and following a standardized protocol for oral gavage. - Increase Sample Size: A larger cohort of mice can help to mitigate the effects of individual variability. - Strict Timeline: Adhere to a strict schedule for dosing and all experimental measurements. |
| Unexpected Toxicity or Adverse Events | - Off-Target Effects: Although selective, high doses may lead to unforeseen side effects. - Vehicle Toxicity: The administration vehicle may be causing adverse reactions. | - Dose Reduction: If toxicity is observed at higher doses, consider reducing the dose to a lower, efficacious level (e.g., 1 or 3 mg/kg).[7] - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | Species | IC50 (nM) |
| D5D | Rat | 72 |
| D5D | Human | 22 |
| D6D | Rat | No Inhibition |
| D6D | Human | No Inhibition |
| D9D | - | No Effect |
| Data sourced from Yashiro H, et al. (2016).[6] |
Table 2: Efficacy of this compound in Diet-Induced Obese (DIO) C57BL/6J Mice
| Dosage (mg/kg, p.o.) | Treatment Duration | Key Findings |
| 0.1 | 6 weeks | Not effective in decreasing body weight. |
| 1 | 6 weeks | Improvement in glucose tolerance and insulin sensitivity without significant body weight decrease.[6] |
| 10 | 6 weeks | Gradual decrease in body weight.[5] Significant decrease in gene expression of inflammatory markers (Ccl2, Cd68, Adgre1, Il6).[5] |
| Data sourced from Yashiro H, et al. (2016).[5][6] |
Table 3: Efficacy of this compound in ApoE Knockout Mice with Atherosclerosis
| Dosage (mg/kg/day, p.o.) | Treatment Duration | Key Findings |
| 1 | 12 weeks | 16% reduction in atherosclerotic lesion area.[7] |
| 3 | 12 weeks | 24% reduction in atherosclerotic lesion area.[7] |
| 3 | 15 weeks | Significant inhibition of atherosclerotic lesion progression.[1] |
| 10 | 15 weeks | Significant inhibition of atherosclerotic lesion progression.[1] |
| Data sourced from multiple studies.[1][7] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspension of this compound:
-
Calculate the required amount of this compound powder based on the desired dose and the number of animals.
-
Weigh the this compound powder and suspend it in the 0.5% methylcellulose vehicle to the final desired concentration.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Use a proper-sized feeding needle attached to a syringe containing the this compound suspension.
-
Carefully insert the feeding needle into the esophagus and deliver the calculated volume.
-
Monitor the animal briefly after administration to ensure no adverse reactions.
-
Protocol 2: Assessment of In Vivo D5D Inhibition
-
Blood Collection: At the end of the treatment period, collect blood samples from the mice under non-fasting conditions.[6]
-
Plasma Separation: Process the blood samples to separate the plasma.
-
Fatty Acid Analysis:
-
Extract total lipids from the plasma samples.
-
Analyze the fatty acid composition using gas chromatography-mass spectrometry (GC-MS) or a similar analytical method.
-
-
Data Analysis:
-
Quantify the levels of arachidonic acid (AA) and dihomo-γ-linolenic acid (DGLA).
-
Calculate the AA to DGLA ratio for each treatment group.
-
A significant decrease in this ratio in the this compound treated groups compared to the vehicle control group confirms in vivo D5D inhibition.[6]
-
Mandatory Visualizations
Caption: this compound inhibits the conversion of DGLA to AA.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting logic for addressing a lack of efficacy.
References
- 1. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta-5-desaturase: A novel therapeutic target for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of D5D-IN-326
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of the selective delta-5 desaturase (D5D) inhibitor, D5D-IN-326.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
A2: Based on its chemical structure (a pyrimidine derivative), poor oral bioavailability of this compound could be attributed to several factors:
-
Low Aqueous Solubility: Many pyrimidine-based compounds exhibit poor solubility in water, which is a critical first step for absorption in the gastrointestinal tract.[5]
-
Poor Intestinal Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream can be limited.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
Q3: Are there any known physicochemical properties of this compound that could inform formulation strategies?
A3: While comprehensive data is limited, here is what is known:
| Property | Value | Source |
| Molecular Weight | 473.27 g/mol | [1][6][7] |
| Appearance | Solid, pale purple to purple | [1][8] |
| Solubility in DMSO | 125 mg/mL (with sonication) | [1] |
| Other Reported Solubilities | 2 mg/mL in DMSO, 10 mM in DMSO | [6][9] |
The high solubility in DMSO suggests that the compound is lipophilic, which often correlates with low aqueous solubility.
Troubleshooting Guide: Low or Variable Oral Exposure of this compound
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound in your experiments.
Problem 1: Low In Vivo Efficacy Despite Oral Administration
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Dissolution in the GI Tract | Improve the dissolution rate by modifying the formulation. | Protocol 1: Preparation of a Nanosuspension or Protocol 2: Formulation of a Solid Dispersion |
| Low Intestinal Permeability | Assess permeability and investigate the use of permeation enhancers. | Protocol 3: In Vitro Caco-2 Permeability Assay |
| High First-Pass Metabolism | Consider formulations that may reduce hepatic first-pass metabolism. | Protocol 4: Formulation of a Lipid-Based Delivery System |
| Efflux by Transporters | Determine if this compound is a substrate for efflux transporters like P-gp. | Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio. |
Problem 2: High Variability in Pharmacokinetic (PK) Data
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Formulation | Ensure a homogenous and stable formulation is prepared and administered. | Follow Protocol 5: Preparation and Administration of an Oral Suspension carefully. |
| Food Effects | Standardize the feeding state of the animals. | Fast animals overnight before dosing, ensuring free access to water. |
| Improper Gavage Technique | Ensure proper training and technique for oral gavage. | Review and standardize oral gavage procedures among all personnel. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension
Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) or Poloxamer 188)
-
High-pressure homogenizer or wet milling equipment
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension of this compound in the stabilizer solution.
-
Homogenize the pre-suspension using a high-pressure homogenizer or wet mill.
-
Optimize the process parameters (e.g., pressure, number of cycles, milling time) to achieve the desired particle size (typically < 200 nm).
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Conduct in vitro dissolution studies to confirm an enhanced dissolution rate compared to the unprocessed drug.
Protocol 2: Formulation of a Solid Dispersion
Objective: To improve the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator or spray dryer
Methodology (Solvent Evaporation Method):
-
Dissolve both this compound and the polymer in the organic solvent.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid mass is a solid dispersion.
-
Further dry the solid dispersion to remove any residual solvent.
-
Characterize the solid dispersion for drug content, physical state (amorphous vs. crystalline) using techniques like DSC and XRD, and in vitro dissolution.
Protocol 3: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS for quantification
Methodology:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed.
-
Add this compound (in HBSS) to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Protocol 4: Formulation of a Lipid-Based Delivery System
Objective: To enhance the oral absorption of this compound by utilizing lipid-based formulations which can improve solubilization and potentially promote lymphatic transport, thereby bypassing first-pass metabolism.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-solvent (e.g., Transcutol® HP)
Methodology (for a Self-Emulsifying Drug Delivery System - SEDDS):
-
Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.
-
Construct ternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable microemulsion upon dilution with aqueous media.
-
Prepare the SEDDS formulation by mixing the selected components.
-
Characterize the formulation for its self-emulsification properties, droplet size, and in vitro dissolution.
Protocol 5: Preparation and Administration of an Oral Suspension
Objective: To prepare a simple and commonly used formulation for preclinical oral dosing.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in purified water)
-
Mortar and pestle or homogenizer
-
Oral gavage needles
Methodology:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve a uniform suspension.
-
Homogenize if necessary to reduce particle size and improve uniformity.
-
Administer the suspension to animals using an appropriate oral gavage needle. Ensure the suspension is well-mixed immediately before each administration.
Visualizing Experimental Workflows and Pathways
Workflow for Troubleshooting Poor Oral Bioavailability
Caption: A workflow for systematically addressing poor oral bioavailability.
Signaling Pathway of D5D Inhibition
Caption: The inhibitory effect of this compound on the arachidonic acid pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound ≥98% (HPLC) | 1236767-85-3 [sigmaaldrich.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | 1236767-85-3 [m.chemicalbook.com]
- 9. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
Identifying and mitigating off-target effects of D5D-IN-326
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of D5D-IN-326.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective, orally active inhibitor of delta-5 desaturase (D5D), also known as fatty acid desaturase 1 (FADS1).[1][2][3] Its primary on-target effect is to block the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 polyunsaturated fatty acid (PUFA) pathway.[4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of D5D, leading to a decrease in arachidonic acid (AA) levels and an increase in dihomo-γ-linolenic acid (DGLA) levels.[4] This modulation of fatty acid profiles has been shown to reduce insulin resistance, decrease body weight in diet-induced obese mice, and prevent the progression of atherosclerosis.[2][4][5]
Q3: What is known about the selectivity of this compound?
A3: this compound is reported to be selective for D5D, with no significant inhibitory activity against delta-6 desaturase (D6D) or delta-9 desaturase (D9D).[1][2][3][5]
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target screening data such as kinome scans for this compound are not publicly available, potential off-target effects are a general concern for small molecule inhibitors. These can arise from structural similarities between the drug target and other proteins. For this compound, it is important to consider its effects on the broader lipid metabolism beyond the direct inhibition of D5D. One on-target consequence that could be considered an undesirable effect in some contexts is the observed decrease in blood and tissue levels of the omega-3 fatty acids DHA and EPA.
Q5: How can I assess the potential off-target effects of this compound in my experiments?
A5: A multi-pronged approach is recommended. This can include performing broad profiling assays like kinome scanning or safety pharmacology panels. In your specific experimental system, you can use techniques like transcriptomics (RNA-seq) or proteomics to identify global changes in gene or protein expression that are not directly related to the D5D pathway. Additionally, using a structurally distinct D5D inhibitor as a control can help differentiate on-target from off-target effects.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for D5D inhibition | 1. Reagent variability (enzyme, substrate).2. Assay conditions (incubation time, temperature, buffer composition).3. Pipetting errors.4. Compound solubility issues. | 1. Use freshly prepared reagents and qualify new batches of enzyme and substrate.2. Strictly adhere to a standardized protocol. Ensure consistent incubation times and temperatures.3. Calibrate pipettes regularly and use appropriate pipetting techniques.4. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in assay buffer. Visually inspect for precipitation. |
| High background signal in enzyme activity assay | 1. Substrate instability or degradation.2. Contaminated reagents.3. Non-specific binding of detection reagents. | 1. Prepare substrate solutions fresh and protect from light if necessary.2. Use high-purity reagents and sterile, nuclease-free water.3. Include appropriate controls (e.g., no enzyme, no substrate) to identify the source of the background. Optimize blocking steps if using an antibody-based detection method. |
| Unexpected cell toxicity | 1. Off-target effects of this compound.2. High concentration of the compound or solvent (DMSO).3. Cell line sensitivity. | 1. Perform a dose-response curve to determine the cytotoxic concentration. Compare with a structurally unrelated D5D inhibitor.2. Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%).3. Test the compound on multiple cell lines to assess for cell-type-specific toxicity. |
In Vivo Studies
| Problem | Possible Cause | Recommended Solution |
| Lack of expected efficacy (e.g., no change in body weight or insulin resistance) | 1. Insufficient dose or frequency of administration.2. Poor oral bioavailability.3. Inappropriate animal model or diet. | 1. Perform a dose-ranging study to determine the optimal dose. Published effective doses in mice range from 1 to 10 mg/kg.[5]2. Verify the formulation and administration route. This compound has been shown to be orally active.[1][2][3]3. Ensure the animal model and diet are appropriate to induce the desired phenotype (e.g., diet-induced obesity).[5] |
| Unexpected adverse effects in animals | 1. On-target effects in a critical pathway.2. Off-target toxicity.3. Formulation or vehicle-related issues. | 1. Carefully monitor animals for any clinical signs of toxicity. Correlate any findings with plasma and tissue levels of this compound and its effect on fatty acid profiles.2. Conduct histopathological analysis of major organs. Consider performing safety pharmacology studies.3. Administer the vehicle alone to a control group to rule out vehicle-related toxicity. |
| High variability in fatty acid measurements | 1. Inconsistent sample collection or processing.2. Analytical variability in lipid extraction and measurement (e.g., GC-MS).3. Dietary variations among animals. | 1. Standardize the timing and method of blood and tissue collection. Snap-freeze samples immediately.2. Use a validated and standardized protocol for lipid analysis. Include internal standards for normalization.3. Ensure all animals have ad libitum access to the same diet throughout the study. |
Data Summary
In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Assay Type |
| D5D | Rat | 72 | Enzymatic |
| D5D | Human | 22 | Cell-based |
| D6D | Rat | No effect | Not specified |
| D6D | Human | No effect | Not specified |
| D9D | Not specified | No effect | Not specified |
Source: MedchemExpress, Probechem Biochemicals[1][2][3][5]
In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Dose (mg/kg, p.o.) | Duration | Observation |
| Body Weight | 10 | 6 weeks | Gradual decrease |
| Insulin Resistance | 1, 3, 10 | 6 weeks | Lowered |
| Gene Expression (Ccl2, Cd68, Adgre1, Il6) | 10 | 6 weeks | Significantly decreased |
Source: MedchemExpress[5]
Experimental Protocols
Protocol 1: In Vitro D5D Enzyme Inhibition Assay
Objective: To determine the IC50 of this compound against D5D.
Materials:
-
Recombinant human D5D enzyme
-
Dihomo-γ-linolenic acid (DGLA) substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl with cofactors like NADH)
-
96-well plates
-
Organic solvent for lipid extraction (e.g., hexane)
-
GC-MS or LC-MS for fatty acid analysis
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the recombinant D5D enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the DGLA substrate to all wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Perform liquid-liquid extraction to isolate the fatty acids.
-
Analyze the levels of the product, arachidonic acid (AA), and the remaining substrate, DGLA, using GC-MS or LC-MS.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Assessing Off-Target Effects on Cellular Lipid Profile
Objective: To identify changes in the cellular lipidome upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
LC-MS/MS for lipidomics analysis
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and perform a lipid extraction.
-
Analyze the lipid extracts using a high-resolution LC-MS/MS platform capable of broad lipid profiling.
-
Perform data analysis to identify statistically significant changes in lipid species between the treated and control groups.
-
Pay close attention to changes in fatty acids, phospholipids, triglycerides, and cholesterol esters.
Visualizations
Caption: this compound inhibits the D5D-mediated conversion of DGLA to AA.
Caption: Workflow for evaluating this compound on- and off-target effects.
Caption: Logic diagram for troubleshooting unexpected results with this compound.
References
- 1. seqwell.com [seqwell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 4. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
D5D-IN-326 stability problems in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of D5D-IN-326 in long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering stability issues with this compound during long-term experiments can compromise the validity of your results. This guide provides a systematic approach to identifying and resolving common stability-related problems.
Issue 1: Loss of this compound Activity Over Time in Cell Culture
If you observe a diminishing effect of this compound in your long-term cell-based assays, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Degradation in Aqueous Medium | The compound may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4) at 37°C. Troubleshooting Steps: 1. Assess Stability in Medium: Incubate this compound in cell culture medium (without cells) for the duration of your experiment. Measure the concentration of the intact compound at various time points using HPLC-MS.[1][2] 2. Control for pH: Ensure the pH of your medium remains stable throughout the experiment.[2] 3. Serum Protein Interaction: Test the stability of the compound in media with and without serum, as serum proteins can sometimes stabilize small molecules.[2] |
| Cellular Metabolism | Cells may be metabolizing this compound into an inactive form. Troubleshooting Steps: 1. Evaluate Metabolic Stability: Conduct a time-course experiment in the presence of cells and compare the rate of compound disappearance to a cell-free control. A faster decline in the presence of cells suggests metabolism.[1] 2. Analyze Cell Lysates: Determine the extent of cellular uptake by analyzing cell lysates for the presence of the compound.[2] |
| Adsorption to Plasticware | The compound may be adsorbing to the surfaces of cell culture plates, pipette tips, or other plasticware, thereby reducing its effective concentration. Troubleshooting Steps: 1. Use Low-Binding Plastics: Switch to low-protein-binding plates and pipette tips.[2] 2. Include a No-Cell Control: To quantify non-specific binding, incubate the compound in the experimental setup without cells.[2] |
Issue 2: Precipitation of this compound in Aqueous Buffers or Media
The formation of a precipitate when diluting your this compound stock solution indicates that its solubility limit has been exceeded.
| Potential Cause | Suggested Solution |
| Poor Aqueous Solubility | This compound is soluble in DMSO, but may have limited solubility in aqueous solutions.[3][4][5] Troubleshooting Steps: 1. Lower Final Concentration: The simplest approach is to use a lower final concentration of the compound in your assay.[1] 2. Modify Dilution Method: Employ serial dilutions rather than a single large dilution step. Ensure rapid and thorough mixing after adding the stock solution to the buffer.[1] 3. Consider Solubilizing Agents: With caution, the addition of a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer can enhance solubility. However, these agents may interfere with your assay.[1] |
Issue 3: Inconsistent Results Between Experiments
Variability in the efficacy of this compound across different experimental runs can often be traced back to the handling and storage of the compound.
| Potential Cause | Suggested Solution |
| Stock Solution Degradation | Improper storage or repeated freeze-thaw cycles can lead to the degradation of your this compound stock solution.[1] Troubleshooting Steps: 1. Proper Storage: Store stock solutions at -20°C or -80°C.[3][5] It is recommended to use the solution within one month when stored at -20°C.[6] 2. Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use vials.[6] 3. Use Freshly Opened DMSO: DMSO is hygroscopic; absorbed water can promote compound degradation. Use freshly opened, anhydrous DMSO to prepare your stock solution.[1][3] |
| Inaccurate Pipetting | Errors in pipetting, especially with small volumes of a concentrated stock solution, can lead to significant variations in the final concentration. Troubleshooting Steps: 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 2. Use Appropriate Pipette Size: Use a pipette that is appropriate for the volume you are dispensing. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active inhibitor of delta-5 desaturase (D5D).[3][7] D5D is the rate-limiting enzyme in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the ω-6 polyunsaturated fatty acid pathway.[8] By inhibiting D5D, this compound decreases the production of AA and its pro-inflammatory derivatives.[8][9]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound can vary slightly between suppliers, but generally adhere to the following:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| 4°C | 2 years[3] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[3] |
| -20°C | 1 year[3] |
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO.[3][5] One supplier specifies a solubility of 125 mg/mL in DMSO (with the need for ultrasonic assistance).[3] Another indicates a solubility of 2 mg/mL in DMSO for a clear solution.[4]
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, we recommend the following protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary, but first, check for any temperature sensitivity of the compound.
Q5: Are there any known incompatibilities of this compound with common labware or reagents?
Experimental Protocols & Visualizations
D5D Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified D5D signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Compound Stability
This workflow outlines a general procedure for evaluating the stability of this compound in your experimental conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting Logic for Loss of Activity
This diagram provides a logical flow for troubleshooting a loss of this compound activity.
Caption: A logical workflow for troubleshooting the loss of this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥98% (HPLC) | 1236767-85-3 [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
- 6. adooq.com [adooq.com]
- 7. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 8. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Support Center: D5D-IN-326 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays using D5D-IN-326, a selective delta-5 desaturase (D5D) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent IC50 values for this compound in our assays?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Compound Handling and Storage: this compound has specific solubility and stability characteristics. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Assay Conditions: Variations in incubation time, temperature, pH, and substrate or cofactor concentrations can significantly impact enzyme activity and inhibitor potency.
-
Cell-Based Assay Variability: In cell-based assays, differences in cell passage number, cell density, and metabolic activity of the cells can alter the apparent potency of the inhibitor.
-
Reagent Quality: The purity and stability of reagents, particularly the D5D enzyme and the substrate (e.g., dihomo-γ-linolenic acid - DGLA), are critical for reproducible results.
Q2: We are observing lower than expected potency of this compound in our cell-based assay. What could be the reason?
A2: Lower than expected potency in a cell-based assay can be due to several factors not present in a purely enzymatic assay:
-
Cellular Metabolism: The cells may be metabolizing this compound into a less active form.
-
Protein Binding: The inhibitor may bind to proteins in the cell culture medium, reducing its effective concentration available to inhibit D5D.
-
Cell Permeability: While this compound is orally active, its permeability into the specific cell line used in your assay could be a limiting factor.
-
Off-Target Effects: At higher concentrations, the compound might induce cellular responses that indirectly affect the readout of the assay, masking the specific inhibition of D5D.
Q3: Our negative controls (DMSO vehicle) show a high background signal. How can we troubleshoot this?
A3: A high background signal in negative controls can obscure the true inhibitory effect of this compound. Potential causes include:
-
DMSO Concentration: High concentrations of DMSO (typically >0.5%) can be toxic to cells or interfere with enzyme activity.
-
Contaminated Reagents: Contamination in the assay buffer, substrate, or other reagents can lead to a non-specific signal.
-
Detection Method: The method used to detect the product of the D5D reaction (e.g., arachidonic acid - AA) may have inherent background noise or be sensitive to interference from other molecules in the assay.
Q4: How should we prepare and store this compound stock solutions to ensure stability?
A4: Proper preparation and storage of this compound are crucial for consistent results.
-
Solvent: this compound is soluble in DMSO.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution.
-
Storage: Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Some suppliers recommend storing at -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
-
Potential Cause: Inaccurate pipetting, especially of small volumes of the inhibitor or enzyme.
-
Solution:
-
Ensure pipettes are properly calibrated.
-
Use low-retention pipette tips.
-
Prepare intermediate dilutions of the inhibitor to increase the pipetting volume.
-
Mix all solutions thoroughly before dispensing into the assay plate.
-
-
Potential Cause: Edge effects in the microplate due to evaporation.
-
Solution:
-
Do not use the outer wells of the plate for experimental samples. Fill them with buffer or media to maintain humidity.
-
Use a plate sealer during incubations.
-
Ensure the incubator has a humidified chamber.
-
Issue 2: No Dose-Dependent Inhibition Observed
-
Potential Cause: The concentration range of this compound is not appropriate for the assay.
-
Solution:
-
Perform a wider range of serial dilutions, for example, from 1 nM to 100 µM, to capture the full dose-response curve.
-
Refer to the known IC50 values as a starting point for your concentration range (see table below).
-
-
Potential Cause: The inhibitor is not active due to degradation.
-
Solution:
-
Prepare a fresh stock solution of this compound from powder.
-
Verify the purity and integrity of the compound if possible (e.g., via HPLC).
-
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
-
Potential Cause: The concentration of this compound or the DMSO vehicle is too high.
-
Solution:
-
Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound and DMSO in your specific cell line.
-
Ensure the final DMSO concentration in the assay medium is below 0.5%.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type |
| IC50 | 22 nM | Human | Enzymatic/Cell-based |
| IC50 | 72 nM | Rat | Enzymatic/Cell-based |
| Solubility | Soluble in DMSO | - | - |
| Storage (Powder) | 2-8°C | - | - |
| Storage (Stock Solution) | -20°C (long-term) or 4°C (short-term) | - | - |
Data sourced from multiple suppliers and publications.[1][2]
Experimental Protocols
Representative Protocol for D5D Enzymatic Assay
This protocol is a representative example based on common practices for desaturase assays.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.2), containing 0.33 M sucrose and protease inhibitors.
-
Enzyme Preparation: Microsomes containing human D5D enzyme. The optimal protein concentration should be determined empirically.
-
Substrate: [1-14C]-dihomo-γ-linolenic acid (DGLA) stock solution in ethanol.
-
Cofactor: NADH solution in assay buffer.
-
Inhibitor: this compound serially diluted in DMSO, then further diluted in assay buffer to the final desired concentrations.
-
-
Assay Procedure:
-
Add 10 µL of diluted this compound or DMSO vehicle to the wells of a microplate.
-
Add 70 µL of the enzyme preparation in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the [1-14C]-DGLA substrate and 10 µL of the NADH cofactor.
-
Incubate the reaction at 37°C for 20 minutes.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding 100 µL of 2 M potassium hydroxide in methanol/water (1:4 v/v).
-
Saponify the lipids by incubating at 90°C for 20 minutes.
-
Acidify the mixture with 100 µL of 3 M HCl.
-
Extract the fatty acids with an organic solvent (e.g., hexane or chloroform/methanol).
-
Separate the substrate (DGLA) from the product (arachidonic acid - AA) using thin-layer chromatography (TLC) or reverse-phase HPLC.
-
-
Data Analysis:
-
Quantify the amount of radiolabeled substrate and product using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
References
Adjusting D5D-IN-326 dosage to minimize toxicity
An Illustrative Guide to Dosage Adjustment and Toxicity Minimization for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of D5D-IN-326 to minimize potential toxicity during preclinical experiments. The information presented is based on the known mechanism of this compound and general principles of toxicology for small molecule inhibitors. As specific public toxicity data for this compound is limited, this guide offers illustrative examples and protocols to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme that converts dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). By inhibiting D5D, this compound is designed to decrease the production of pro-inflammatory eicosanoids derived from AA and increase the levels of DGLA, which can be converted to anti-inflammatory eicosanoids.
Q2: What are the known effective doses of this compound from in vivo studies?
A2: In diet-induced obese C57BL/6J mice, oral administration of this compound has been shown to be effective at dosages of 0.1, 1, and 10 mg/kg over a 6-week period. The 10 mg/kg dose was reported to gradually decrease body weight.
Q3: What are the potential, albeit hypothetical, toxicities associated with this compound?
A3: While specific toxicity data for this compound is not extensively published, potential toxicities for small molecule inhibitors targeting metabolic pathways may include:
-
Hepatotoxicity: As the liver is a primary site of drug metabolism, elevated liver enzymes (ALT, AST) could be a potential concern.
-
Gastrointestinal Issues: Diarrhea, nausea, or changes in appetite may occur.
-
Off-Target Effects: Although this compound is selective, high concentrations could potentially inhibit other enzymes, leading to unforeseen side effects.
-
Metabolic Disturbances: Alterations in lipid profiles beyond the intended therapeutic effect.
Q4: How can I establish a safe starting dose for my in vivo experiments?
A4: A dose-ranging study is recommended to determine the Maximum Tolerated Dose (MTD). This involves administering escalating single doses to small groups of animals and monitoring for signs of toxicity over a short period. The MTD is the highest dose that does not produce unacceptable adverse effects.
Q5: What clinical signs should I monitor for in my animal studies?
A5: Regular monitoring of the following is crucial:
-
Changes in body weight and food/water consumption.
-
Physical appearance (e.g., ruffled fur, hunched posture).
-
Behavioral changes (e.g., lethargy, hyperactivity).
-
Signs of pain or distress.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in in vitro Cell Cultures
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only). |
| Cell Culture Contamination | Visually inspect cultures for turbidity or color change. Perform routine mycoplasma testing. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. |
| Incorrect Formulation | Verify the concentration of your this compound stock solution. Ensure the compound is fully dissolved. |
Issue 2: Adverse Events Observed in in vivo Animal Models
| Possible Cause | Troubleshooting Step |
| Dose is Too High | Reduce the dosage. If the MTD was not previously established, perform a dose-ranging study. |
| Formulation Issues | Ensure the formulation is homogenous and stable. Consider alternative, well-tolerated vehicles. |
| Route of Administration | If local irritation occurs, consider an alternative route of administration if appropriate for the experimental goals. |
| Compound-Related Toxicity | Include a recovery group in your study to determine if the toxic effects are reversible after cessation of treatment. |
Data Presentation
Table 1: Illustrative in vitro Cytotoxicity Data for this compound
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.5 |
| 1 | 98 ± 4.8 | 2.1 ± 1.9 |
| 10 | 95 ± 6.1 | 4.8 ± 3.1 |
| 25 | 82 ± 7.3 | 18.5 ± 4.5 |
| 50 | 55 ± 8.0 | 44.7 ± 6.2 |
| 100 | 21 ± 5.9 | 79.3 ± 7.8 |
Table 2: Example in vivo Dose-Ranging Study Design
| Group | Treatment | Dose (mg/kg) | Number of Animals | Monitoring Period |
| 1 | Vehicle Control | 0 | 3 | 7 days |
| 2 | This compound | 10 | 3 | 7 days |
| 3 | This compound | 30 | 3 | 7 days |
| 4 | This compound | 100 | 3 | 7 days |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Mandatory Visualizations
Caption: this compound inhibits the D5D enzyme, blocking AA production.
Caption: Workflow for assessing this compound toxicity.
Caption: Decision tree for troubleshooting unexpected toxicity.
How to handle D5D-IN-326 precipitation in cell culture media
Welcome to the technical support center for D5D-IN-326. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the handling and use of this compound in cell culture applications, with a specific focus on preventing and resolving precipitation issues.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results by altering the effective concentration of the compound. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock solution to media. | 1. Poor Aqueous Solubility: this compound has low solubility in aqueous solutions like cell culture media. The transition from a high-concentration DMSO stock to the aqueous environment causes the compound to crash out. 2. High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the specific cell culture medium. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration in the culture medium is as low as possible, ideally below 0.1%, to minimize its impact on cell health and compound solubility. 2. Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling the medium. 3. Determine Maximum Solubility: Perform a solubility test to find the maximum concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions. |
| Precipitate forms over time in the incubator (e.g., after several hours or days). | 1. Temperature Shift: Changes in temperature between initial preparation and incubation at 37°C can affect solubility. 2. pH Shift: The CO2 environment in an incubator can slightly lower the pH of the media, potentially impacting the solubility of pH-sensitive compounds. 3. Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time, forming insoluble complexes.[1] | 1. Pre-warm Media: Always use media pre-warmed to 37°C when preparing your working solutions. 2. Media Buffering: Ensure your medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH. 3. Stability Test: Conduct a time-course stability test by incubating this compound in your cell-free culture medium for the duration of your experiment and visually inspecting for precipitation at different time points. 4. Serum Considerations: If using a serum-containing medium, consider potential binding to serum proteins. Test solubility in both serum-free and serum-containing media if applicable. |
| Precipitate observed after thawing a frozen stock solution. | Freeze-Thaw Instability: The compound may have poor stability during freeze-thaw cycles, leading to precipitation out of the DMSO stock. | 1. Gentle Re-dissolving: Warm the stock solution to room temperature or briefly at 37°C and vortex thoroughly to ensure any precipitate is redissolved before use. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the high-concentration stock solution to minimize the number of freeze-thaw cycles. |
| Cloudiness or film on the culture vessel surface. | Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, which may appear as a film or contribute to apparent precipitation. | 1. Use Low-Binding Plates: Consider using low-protein-binding plates for your experiments. 2. Include Solubilizing Agents: In some cases, the addition of a biocompatible solubilizing agent may be necessary (see FAQs). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for cell culture experiments. Optimization for specific cell lines and media may be required.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sterile 0.22 µm syringe filters (optional, if sterility of the initial stock is a concern)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
This compound has a molecular weight of 473.27 g/mol . To prepare a 10 mM stock solution, weigh out 4.73 mg of this compound and dissolve it in 1 mL of 100% DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution. MedChemExpress notes that for a concentration of 125 mg/mL (264.12 mM) in DMSO, ultrasonic treatment is needed.[2]
-
(Optional) If necessary, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
-
-
Preparation of Working Dilutions:
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
Important: Add the this compound stock solution (or an intermediate dilution) to the medium dropwise while gently swirling the tube or plate to ensure rapid and even mixing. This minimizes localized high concentrations that can lead to precipitation.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Incubator at 37°C with 5% CO2
-
Microscope
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of this compound in the pre-warmed medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM.
-
Incubate the dilutions under your standard cell culture conditions (37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
At various time points (e.g., 0, 4, 24, 48, and 72 hours), visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
For a more sensitive assessment, transfer a small aliquot of the medium to a microscope slide and examine for micro-precipitates.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a potent and selective inhibitor of the enzyme Delta-5-Desaturase (D5D).[2] D5D is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, catalyzing the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway, and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway.[3][4] By inhibiting D5D, this compound can modulate the levels of these fatty acids and their downstream inflammatory mediators.
Q2: What is the recommended solvent for this compound? The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. It is soluble in DMSO at concentrations up to 125 mg/mL, though this may require sonication.[2] For cell culture applications, it is crucial to use a high-concentration stock solution to minimize the final volume of DMSO added to the culture medium.
Q3: What is the maximum recommended final concentration of DMSO in cell culture? The final concentration of DMSO in cell culture should be kept as low as possible, generally below 0.5% (v/v), with many sensitive cell lines requiring concentrations of 0.1% or lower. The tolerance to DMSO is cell-line specific, so it is essential to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess any effects of the solvent on cell viability and function.
Q4: Can I use other solvents besides DMSO? While DMSO is the most common solvent for this compound, other organic solvents like ethanol could potentially be used. However, the solubility of this compound in these solvents is not readily available and would need to be determined empirically. The toxicity of any alternative solvent on your specific cell line must also be evaluated.
Q5: My compound still precipitates even with low DMSO concentrations. What else can I try? If precipitation persists, you might consider the use of solubilizing agents. These should be used with caution and validated for their effects on your specific assay. Some options include:
-
Bovine Serum Albumin (BSA): For serum-free media, the addition of a low concentration of BSA (e.g., 0.1-0.5%) can sometimes help to keep hydrophobic compounds in solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Non-ionic surfactants (e.g., Pluronic® F-68, Tween® 80): These are sometimes used at very low concentrations to improve compound solubility, but their potential effects on cell membranes and signaling pathways must be carefully considered.
Q6: How should I store this compound? this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C.[2] It is recommended to use aliquots within one month when stored at -20°C and for longer periods at -80°C to prevent degradation and loss of potency. Avoid repeated freeze-thaw cycles.
Delta-5-Desaturase (D5D) Signaling Pathway
The following diagram illustrates the central role of Delta-5-Desaturase (D5D) in the metabolism of omega-6 and omega-3 polyunsaturated fatty acids. This compound inhibits the conversion of DGLA to AA and ETA to EPA.
Caption: this compound inhibits Delta-5-Desaturase (D5D).
Experimental Workflow for a Cell-Based Assay with this compound
The diagram below outlines a typical workflow for assessing the effect of this compound on a cellular process.
Caption: Workflow for this compound cell-based experiments.
References
- 1. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Improving the experimental design for D5D-IN-326 studies
Welcome to the technical support center for D5D-IN-326, a selective inhibitor of Delta-5 Desaturase (D5D). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Delta-5 Desaturase (D5D), also known as fatty acid desaturase 1 (FADS1). D5D is the rate-limiting enzyme in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 polyunsaturated fatty acid (PUFA) pathway.[1] By inhibiting D5D, this compound decreases the production of AA, a precursor to pro-inflammatory eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), and increases the levels of DGLA, which can be converted to anti-inflammatory eicosanoids.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in pre-clinical research to investigate the role of D5D in various pathological conditions. Key research areas include metabolic disorders such as obesity and insulin resistance, inflammatory diseases, cardiovascular conditions like atherosclerosis, and certain types of cancer where fatty acid metabolism is dysregulated.[1][2][3]
Q3: What are the IC50 values for this compound?
A3: this compound exhibits potent inhibitory activity with IC50 values of 72 nM for rat D5D and 22 nM for human D5D in enzymatic and cell-based assays, respectively.[2][4]
Q4: Is this compound selective for D5D?
A4: Yes, this compound is a selective inhibitor of D5D. Studies have shown that it has no significant inhibitory effect on other desaturases like Delta-6 Desaturase (D6D) or Delta-9 Desaturase (D9D).[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Category 1: Compound Handling and Preparation
-
Q: I am having trouble dissolving this compound. What is the recommended solvent?
-
A: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, the formulation will depend on the route of administration.
-
-
Q: How should I store this compound solutions?
-
A: Prepare fresh dilutions for each experiment. If you need to store a stock solution, it is recommended to store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Category 2: In Vitro Cell-Based Assays
-
Q: I am not observing the expected decrease in the arachidonic acid (AA) to dihomo-γ-linolenic acid (DGLA) ratio in my cell-based assay. What could be the issue?
-
A: Several factors could contribute to this:
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Over-confluent or unhealthy cells may not respond as expected.
-
Compound Concentration and Incubation Time: Verify that you are using an appropriate concentration range for this compound. Perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions.
-
Basal D5D Activity: The cell line you are using may have low endogenous D5D activity. Confirm the expression and activity of D5D in your chosen cell model.
-
Fatty Acid Content of Media: The fatty acid composition of your cell culture medium, particularly the serum supplement, can influence the cellular fatty acid pool. Consider using a serum-free or lipid-depleted serum medium for more controlled experiments.
-
-
-
Q: I am observing significant cell death at concentrations where I expect to see D5D inhibition. What should I do?
-
A: High concentrations of any compound can lead to off-target effects and cytotoxicity.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, MTS) to determine the concentration range at which this compound is non-toxic to your cells.
-
Distinguish On-Target vs. Off-Target Effects: To confirm that the observed phenotype is due to D5D inhibition, consider rescue experiments by supplementing with arachidonic acid or using genetic approaches like siRNA-mediated knockdown of D5D to compare phenotypes.[5]
-
-
Category 3: In Vivo Animal Studies
-
Q: I am not seeing a significant change in the plasma or tissue AA/DGLA ratio in my animal model after treatment with this compound. What are the possible reasons?
-
A:
-
Dosage and Administration: Review the dosage and route of administration. Published studies have used oral gavage at doses ranging from 0.1 to 10 mg/kg in mice.[2] Ensure proper administration technique to guarantee the full dose is delivered.
-
Treatment Duration: The duration of treatment may be insufficient to induce significant changes in fatty acid profiles. Consider extending the treatment period based on the specific animal model and research question.
-
Dietary Fat Composition: The composition of the animal diet, particularly the content of linoleic acid (the precursor to the omega-6 pathway), can significantly impact the results. Ensure a consistent and appropriate diet is used for all experimental groups.
-
Sample Collection and Processing: Proper sample handling is crucial for accurate lipid analysis. Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent lipid degradation.[6] Use appropriate extraction methods for fatty acid analysis.
-
-
-
Q: How do I interpret the fatty acid profile data from my study?
-
A: The primary indicator of this compound activity is a decrease in the ratio of arachidonic acid (AA) to dihomo-γ-linolenic acid (DGLA). You should also expect to see an absolute increase in DGLA levels and a decrease in AA levels.[7] These changes can be measured in various tissues, including the liver, as well as in plasma or red blood cells.[7]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Species | Assay Type | IC50 (nM) | Reference |
| Rat | Enzymatic & Cell-based | 72 | [4] |
| Human | Enzymatic & Cell-based | 22 | [4] |
Table 2: Effects of this compound on Fatty Acid Ratios in Diet-Induced Obese Mice (6 weeks treatment)
| Treatment Group (mg/kg, p.o.) | Liver AA/DGLA Ratio Reduction (%) | Reference |
| 1 | Significant Reduction | [7] |
| 3 | 81% | [7] |
| 10 | Significant Reduction | [2] |
Table 3: Effects of this compound on Eicosanoid Production in ApoE Knockout Mice
| Treatment Group (mg/kg/day) | PGE2 Reduction (%) | TXB2 Reduction (%) | Reference |
| 1 | 41% | 43% | [7] |
| 3 | 43% | 37% | [7] |
Experimental Protocols
1. In Vitro Cell-Based Assay for D5D Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on cellular D5D activity by measuring changes in fatty acid profiles.
-
Materials:
-
Selected cell line with known D5D expression (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Fatty acid-free bovine serum albumin (BSA)
-
Substrate fatty acid (e.g., dihomo-γ-linolenic acid)
-
Internal standard for lipid analysis (e.g., C17:0)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS) for fatty acid analysis
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (medium with DMSO).
-
Substrate Addition: Add the substrate fatty acid (e.g., DGLA complexed with fatty acid-free BSA) to the cells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for fatty acid metabolism.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and add an internal standard.
-
Extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer method).[8]
-
-
Fatty Acid Analysis:
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract.
-
Analyze the FAMEs by GC-MS or LC-MS to quantify the levels of DGLA and AA.
-
-
Data Analysis: Calculate the AA/DGLA ratio for each treatment group and normalize to the vehicle control to determine the inhibitory effect of this compound.
-
2. In Vivo Study in a Diet-Induced Obese Mouse Model
This protocol outlines a typical in vivo study to evaluate the effects of this compound on metabolic parameters and fatty acid profiles in mice.
-
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Equipment for metabolic measurements (e.g., glucose meter, insulin ELISA kit)
-
Equipment for tissue and blood collection
-
-
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Compound Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 6 weeks).[2]
-
Monitoring: Monitor body weight, food intake, and general health of the animals regularly.
-
Metabolic Assessments: Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
Sample Collection: At the end of the study, collect blood samples for plasma analysis (e.g., lipids, insulin, glucose). Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue), which should be immediately snap-frozen in liquid nitrogen and stored at -80°C.[6]
-
Fatty Acid Analysis: Analyze the fatty acid composition of plasma and/or tissue lipid extracts by GC-MS or LC-MS as described in the in vitro protocol.
-
Data Analysis: Compare the changes in body weight, metabolic parameters, and fatty acid profiles between the treatment and control groups.
-
Mandatory Visualization
Caption: this compound inhibits the conversion of DGLA to AA.
Caption: General workflow for this compound studies.
References
- 1. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are D5D inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Overcoming challenges in replicating D5D-IN-326 research findings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating and building upon research findings related to the delta-5 desaturase (D5D) inhibitor, D5D-IN-326.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected in vitro potency (IC50) | Compound Stability: this compound in solution may degrade over time. Stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C. Once in solution, it is recommended to use within one month when stored at -20°C to prevent loss of potency. Assay Conditions: The enzymatic activity of D5D is sensitive to reaction conditions. Ensure the buffer composition, pH, and temperature are optimized and consistent between experiments. Enzyme Source and Quality: The source and purity of the D5D enzyme can significantly impact results. Use a validated and consistent source of the enzyme. | Compound Handling: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles. Assay Optimization: Refer to established protocols for D5D enzymatic assays. Key parameters to control include substrate concentration (DGLA), incubation time, and enzyme concentration. Enzyme Validation: If preparing your own enzyme, ensure its activity is validated using a known substrate and control inhibitor. |
| Variability in in vivo efficacy (body weight reduction, insulin resistance) | Compound Formulation and Administration: Improper formulation can lead to poor bioavailability. This compound is orally active and has been formulated in 0.5% (w/v) methylcellulose for oral gavage. Animal Model and Diet: The metabolic state of the animal model is critical. Diet-induced obese (DIO) models, such as C57BL/6J mice on a high-fat diet, have shown significant responses. The composition and duration of the diet can affect outcomes. Dosing Regimen: Efficacy is dose-dependent. Lower doses (e.g., 0.1 and 1 mg/kg) may not be effective in reducing body weight in DIO mice after 6 weeks of treatment, while 10 mg/kg has shown significant effects. | Formulation: Ensure this compound is fully suspended in the vehicle before each administration. For oral administration, a 0.5% methylcellulose suspension is a suitable vehicle. Model Standardization: Use a consistent and well-characterized animal model. Ensure the high-fat diet composition and duration of feeding are standardized across all experimental groups. Dose-Response Study: If replicating findings or testing in a new model, consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Unexpected changes in fatty acid profiles | Impact on n-3 PUFA Pathway: D5D is also involved in the n-3 polyunsaturated fatty acid (PUFA) pathway, converting eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA). Inhibition of D5D can lead to decreased levels of EPA and docosahexaenoic acid (DHA). Dietary Fatty Acid Composition: The fatty acid composition of the animal diet will influence the baseline and post-treatment fatty acid profiles. | Comprehensive Fatty Acid Analysis: When assessing the effects of this compound, measure a broad panel of fatty acids, including those in the n-3 pathway, to fully characterize the compound's effects. Standardized Diet: Use a diet with a known and consistent fatty acid composition throughout the study to ensure that observed changes are attributable to the inhibitor. |
| Difficulty in dissolving the compound | Solubility: this compound is soluble in DMSO. For in vivo studies, it is typically prepared as a suspension. | For in vitro studies: Dissolve this compound in DMSO to prepare a stock solution. Further dilutions can be made in aqueous buffers, ensuring the final DMSO concentration is low and does not affect the assay. For in vivo studies: Prepare a suspension in a suitable vehicle like 0.5% methylcellulose. Sonication may aid in achieving a uniform suspension. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme delta-5 desaturase (D5D).[1][2] D5D is a key enzyme in the biosynthesis of polyunsaturated fatty acids.[3] Specifically, it catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the n-6 pathway.[3] By inhibiting D5D, this compound decreases the production of AA, which is a precursor to pro-inflammatory eicosanoids, and increases the levels of DGLA, which can be converted to anti-inflammatory eicosanoids.[4][5]
Q2: What are the reported IC50 values for this compound?
A2: The in vitro IC50 values for this compound are 72 nM for rat D5D and 22 nM for human D5D in both enzymatic and cell-based assays.[1]
Q3: Is this compound selective for D5D?
A3: Yes, this compound is reported to be selective for D5D and has no significant effect on the activity of delta-6 desaturase (D6D) or delta-9 desaturase (D9D).[1]
Q4: What are the expected in vivo effects of this compound?
A4: In diet-induced obese C57BL/6J mice, this compound has been shown to reduce insulin resistance and decrease body weight.[1] It has also been reported to decrease the expression of inflammatory genes in epididymal adipose tissue.[1]
Q5: How should I prepare this compound for in vivo administration?
A5: For oral administration in mice, this compound can be suspended in a 0.5% (w/v) aqueous solution of methylcellulose.[6]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 (nM) |
| Delta-5 Desaturase (D5D) | Rat | Enzymatic & Cell-based | 72[1] |
| Delta-5 Desaturase (D5D) | Human | Enzymatic & Cell-based | 22[1] |
| Delta-6 Desaturase (D6D) | Rat & Human | Not specified | No effect[1] |
| Delta-9 Desaturase (D9D) | Not specified | Not specified | No effect[7] |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) C57BL/6J Mice
| Dose (mg/kg, p.o.) | Treatment Duration | Key Finding(s) | Reference |
| 0.1, 1 | 6 weeks | Not effective in decreasing body weight. | [1] |
| 10 | 6 weeks | Gradually decreases body weight; significantly decreases expression of inflammatory genes (Ccl2, Cd68, Adgre1, Il6) in epididymal adipose tissue. | [1] |
Table 3: Reported Effects of this compound on Fatty Acid and Eicosanoid Levels in ApoE Knockout Mice
| Treatment Group | Arachidonic Acid (AA) in Liver | Dihomo-γ-linolenic acid (DGLA) in Liver | Prostaglandin E2 (PGE2) in Blood | Thromboxane B2 (TXB2) in Blood |
| 1 mg/kg/day | - | - | 41% reduction | 43% reduction |
| 3 mg/kg/day | 33% reduction | 163% increase | 43% reduction | 37% reduction |
Experimental Protocols
Cell-Based Delta-5 Desaturase (D5D) Activity Assay
This protocol is adapted from a multiplexed cell assay developed for identifying desaturase inhibitors in HepG2 cells, which endogenously express human D5D.
Objective: To measure the inhibitory effect of this compound on D5D activity in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
[1-14C]-eicosatrienoic acid (C20:3, n-6) - substrate for D5D
-
Scintillation fluid and counter
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate medium until they reach 80-90% confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Substrate Addition: Add [1-14C]-eicosatrienoic acid to the cell culture medium and incubate for a specific period (e.g., 4-6 hours) to allow for its conversion to [1-14C]-arachidonic acid.
-
Lipid Extraction: After incubation, wash the cells with PBS and harvest them. Extract the total lipids from the cells using a suitable solvent system (e.g., Folch method).
-
Lipid Separation: Separate the different fatty acid species from the lipid extract using TLC.
-
Quantification: Scrape the bands corresponding to the substrate (eicosatrienoic acid) and the product (arachidonic acid) from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the D5D activity as the percentage of conversion of the radiolabeled substrate to the product. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on body weight and metabolic parameters in a DIO mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) and standard chow
-
This compound
-
Vehicle (0.5% methylcellulose)
-
Equipment for oral gavage, body weight measurement, and blood collection
Methodology:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity. A control group should be fed standard chow.
-
Group Allocation: Randomly assign the obese mice to different treatment groups (e.g., vehicle control, this compound at different doses).
-
Compound Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 6 weeks).
-
Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., daily or weekly).
-
Metabolic Assessments: At the end of the study, perform metabolic assessments such as glucose and insulin tolerance tests.
-
Sample Collection: At the termination of the study, collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., fatty acid profiling, gene expression analysis).
-
Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the treatment groups.
Visualizations
Caption: this compound inhibits the D5D enzyme, blocking AA synthesis.
Caption: Workflow for cell-based D5D activity assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Guide to Selective Delta-5 Desaturase Inhibitors: D5D-IN-326 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Delta-5 desaturase (D5D), an enzyme encoded by the FADS1 gene, plays a pivotal role in the biosynthesis of polyunsaturated fatty acids (PUFAs). It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to a variety of pro-inflammatory eicosanoids. The strategic inhibition of D5D presents a promising therapeutic avenue for a range of inflammatory and metabolic disorders by shifting the balance from pro-inflammatory AA-derived mediators to anti-inflammatory DGLA-derived mediators. This guide provides a comprehensive comparison of D5D-IN-326 with other notable selective D5D inhibitors, supported by experimental data and detailed methodologies.
In Vitro Performance: A Head-to-Head Comparison
The in vitro potency and selectivity of D5D inhibitors are critical parameters for their development as therapeutic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected inhibitors against D5D, as well as the off-target desaturases, delta-6 desaturase (D6D) and stearoyl-CoA desaturase (SCD1 or D9D).
| Inhibitor | Target | IC50 (nM) | Species | Assay Type | Selectivity vs. D6D | Selectivity vs. D9D/SCD1 | Reference |
| This compound | D5D | 22 | Human | Cell-based | High | High | [1] |
| D5D | 72 | Rat | Enzymatic | High | High | [1] | |
| T-3364366 | D5D | 19 | Human | Enzymatic | >326-fold | >526-fold | [2] |
| D6D | 6200 | Human | Enzymatic | [2] | |||
| SCD1 | >10000 | Human | Enzymatic | [2] | |||
| CP-24879 | D5D | - | - | - | Mixed D5D/D6D Inhibitor | - | [3] |
| D6D | - | - | - | [3] | |||
| SC-26196 | D5D | >200,000 | - | In vitro | Primarily a D6D inhibitor | - | [4] |
| D6D | 200 | Rat | Microsomal | [4] |
Key Findings:
-
This compound demonstrates potent inhibition of both human and rat D5D, with a notable lack of activity against D6D and D9D, highlighting its high selectivity.[1]
-
T-3364366 is another highly potent and selective D5D inhibitor, exhibiting over 300-fold selectivity for D5D over D6D and even greater selectivity over SCD1.[2]
-
CP-24879 is characterized as a mixed inhibitor, targeting both D5D and D6D.[3]
-
SC-26196 is primarily a D6D inhibitor, with significantly weaker activity against D5D, making it a useful tool for distinguishing the roles of these two desaturases in experimental settings.[4]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: The PUFA biosynthesis pathway highlighting the role of D5D and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the in vitro IC50 of D5D inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
In Vitro Desaturase Activity Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against D5D, D6D, and D9D.
Materials:
-
Enzyme Source: Hepatic microsomes from Sprague-Dawley rats or human liver tissue, or cell lysates from cell lines overexpressing the target desaturase (e.g., HepG2).
-
Substrates: Radiolabeled fatty acids such as [1-14C]-dihomo-γ-linolenoyl-CoA (for D5D), [1-14C]-linoleoyl-CoA (for D6D), or [1-14C]-stearoyl-CoA (for D9D).
-
Cofactors: NADH, ATP, Coenzyme A.
-
Buffer: Typically a phosphate or Tris-based buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2) containing sucrose and bovine serum albumin (BSA).
-
Test Inhibitors: this compound and other comparators dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Microsome/Lysate Preparation: Liver tissue is homogenized, and the microsomal fraction is isolated by differential centrifugation. For cell-based assays, cells are lysed to release the enzymes.
-
Reaction Mixture Preparation: The reaction buffer is prepared containing the necessary cofactors.
-
Inhibition Assay:
-
The test inhibitor, at varying concentrations, is pre-incubated with the enzyme source for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes).
-
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a quenching solution (e.g., methanolic KOH). The fatty acids are then extracted using an organic solvent (e.g., hexane).
-
Analysis: The extracted fatty acids (substrate and product) are separated using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The radioactivity of the separated substrate and product peaks is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of D5D inhibitors on metabolic parameters in a model of obesity and insulin resistance.
Animal Model:
-
Species: C57BL/6J mice.
-
Diet: Fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
Experimental Design:
-
Acclimatization and Grouping: After the induction of obesity, mice are randomized into vehicle control and treatment groups.
-
Drug Administration:
-
Endpoint Measurements:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose metabolism and insulin sensitivity.
-
Blood and Tissue Analysis: At the end of the study, blood is collected for measuring plasma lipids, glucose, insulin, and fatty acid profiles (specifically the ratio of AA to DGLA as a biomarker of D5D inhibition). Tissues such as the liver and adipose tissue are collected for gene expression analysis of inflammatory and metabolic markers.
-
In Vivo Efficacy in an Atherosclerosis Mouse Model
Objective: To assess the effect of D5D inhibitors on the development of atherosclerosis.
Animal Model:
-
Species: Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis.
-
Diet: Fed a Western-type diet high in fat and cholesterol to accelerate the development of atherosclerotic plaques.
Experimental Design:
-
Acclimatization and Grouping: ApoE-/- mice are placed on the Western diet and then randomized into vehicle and treatment groups.
-
Drug Administration:
-
Route: Oral gavage (p.o.).
-
Dose: this compound has been evaluated at various doses in this model.
-
Frequency: Once daily.
-
Duration: Long-term treatment is typically required (e.g., 12-16 weeks).
-
-
Endpoint Measurements:
-
Atherosclerotic Plaque Analysis: At the end of the study, the aorta is excised, and the extent of atherosclerotic lesions is quantified by staining with Oil Red O.
-
Plasma Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL levels are measured.
-
Fatty Acid and Eicosanoid Analysis: Blood and tissue samples are analyzed to confirm D5D inhibition (AA/DGLA ratio) and to measure the levels of various pro- and anti-inflammatory eicosanoids.
-
Inflammatory Markers: Gene and protein expression of inflammatory markers in the aorta and other tissues can be assessed.
-
Conclusion
This compound stands out as a potent and highly selective inhibitor of delta-5 desaturase, demonstrating significant promise in preclinical models of metabolic and cardiovascular diseases. Its high selectivity for D5D over D6D and D9D minimizes the potential for off-target effects. When compared to other tool compounds, such as the D6D-selective inhibitor SC-26196 and the mixed D5D/D6D inhibitor CP-24879, this compound provides a more precise means of investigating the specific roles of D5D. T-3364366 emerges as another potent and selective D5D inhibitor with comparable in vitro activity. The choice of inhibitor will ultimately depend on the specific research question, with highly selective compounds like this compound and T-3364366 being optimal for elucidating the direct consequences of D5D inhibition. The detailed experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other emerging D5D inhibitors.
References
- 1. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel, selective delta6 or delta5 fatty acid desaturase inhibitors as antiinflammatory agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: D5D-IN-326 Versus Sibutramine in Obesity Management
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel delta-5 desaturase inhibitor, D5D-IN-326, and the established anti-obesity agent, sibutramine. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of their respective mechanisms of action.
Introduction
Obesity, a global pandemic, is a significant risk factor for numerous metabolic disorders, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The development of effective and safe pharmacotherapies to manage obesity remains a critical area of research. This guide compares two such agents: sibutramine, a well-known serotonin-norepinephrine reuptake inhibitor, and this compound, a novel and selective inhibitor of delta-5 desaturase (D5D). While sibutramine was withdrawn from the market in several countries due to cardiovascular safety concerns, its efficacy profile serves as a relevant benchmark for emerging therapies. This compound represents a new therapeutic approach targeting the inflammatory aspects of obesity.
Mechanism of Action
This compound: This compound is an orally active and selective inhibitor of the enzyme delta-5 desaturase (D5D)[1][2][3]. D5D is a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs), specifically converting dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA)[1][2][3]. AA is a precursor to pro-inflammatory eicosanoids. By inhibiting D5D, this compound increases the levels of DGLA, a precursor to anti-inflammatory eicosanoids, while decreasing the levels of AA[1][2][3]. This modulation of the DGLA/AA ratio is believed to ameliorate the chronic low-grade inflammation associated with obesity[1][2][3].
Sibutramine: Sibutramine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI)[4][5][6]. By blocking the reuptake of these neurotransmitters in the brain, it enhances satiety and can increase energy expenditure[5][6][7]. To a lesser extent, it also inhibits the reuptake of dopamine[8]. This dual action of reducing appetite and potentially increasing thermogenesis contributes to weight loss[6].
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study in diet-induced obese (DIO) C57BL/6J mice provides a direct comparison of this compound and sibutramine. The following tables summarize the quantitative data from this study.
In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Species |
| This compound | Delta-5 Desaturase (D5D) | 22 | Human |
| This compound | Delta-5 Desaturase (D5D) | 72 | Rat |
Source: Yashiro H, et al. PLoS ONE. 2016.[1]
In Vivo Efficacy in Diet-Induced Obese Mice (6-week treatment)
| Parameter | Vehicle | This compound (10 mg/kg) | Sibutramine (30 mg/kg) |
| Body Weight Change from Initial (%) | Increase | Gradual Decrease | Potent Initial Decrease, followed by rebound |
| Daily Calorie Intake | No significant change | Not significantly altered | Transient and potent decrease, followed by rebound |
| Blood AA/DGLA Ratio | Baseline | Significantly Decreased | Slightly Decreased |
| HOMA-IR (Insulin Resistance Index) | Baseline | Significantly Decreased | Significantly Decreased |
Source: Yashiro H, et al. PLoS ONE. 2016.[1][9]
Chronic treatment with this compound in DIO mice also led to a sustained reduction in body weight and a significant increase in daily energy expenditure, an effect that became more apparent with longer treatment duration[1][2][3]. Notably, the weight loss with this compound occurred without a significant impact on cumulative calorie intake, suggesting a primary effect on energy expenditure[1][2][3]. In contrast, sibutramine's effect on body weight was closely linked to a potent but transient reduction in food intake[1].
Experimental Protocols
In Vitro Enzyme Assays for Desaturase Activities
-
Enzyme Source: Hepatic microsomes from Sprague-Dawley rats.
-
Substrates: [14C]-labeled dihomo-γ-linolenic acid (for D5D) and [14C]-labeled linoleic acid (for D6D).
-
Procedure: Test compounds were pre-incubated with liver microsomes. The reaction was initiated by adding NADH, ATP, and the radiolabeled substrates. After incubation, fatty acids were extracted and separated by reverse-phase thin-layer chromatography.
-
Detection: Radioactivity was detected and quantified to determine the conversion of substrate to product, from which IC50 values were calculated.
Source: Yashiro H, et al. PLoS ONE. 2016.[1]
Anti-obesity Effects in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice fed a high-fat diet (60% kcal from fat) from 5 weeks of age.
-
Treatment Groups: Mice were divided into groups and orally administered this compound (0.1, 1, and 10 mg/kg), sibutramine (30 mg/kg), or vehicle once daily for 6 weeks.
-
Measurements: Body weight and food intake were monitored throughout the study. At the end of the treatment period, blood levels of arachidonic acid (AA) and dihomo-γ-linolenic acid (DGLA) were measured to confirm D5D inhibition. An oral glucose tolerance test (OGTT) was performed to assess glucose metabolism and insulin sensitivity.
Source: Yashiro H, et al. PLoS ONE. 2016.[1][9]
Indirect Calorimetry for Energy Expenditure
-
Animal Model: Established DIO mice (fed a high-fat diet for 50 weeks).
-
Procedure: Mice were individually housed in metabolic chambers of an Oxymax indirect calorimetry system. Oxygen consumption (VO2) and carbon dioxide production (VCO2) were measured to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Analysis: Daily energy expenditure was analyzed using ANCOVA with body mass as a covariate.
Source: Yashiro H, et al. PLoS ONE. 2016.[1]
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Sibutramine.
Caption: Experimental workflow for in vivo efficacy studies.
Discussion and Conclusion
The preclinical data presents this compound as a promising anti-obesity agent with a distinct mechanism of action compared to sibutramine. While both compounds demonstrated efficacy in reducing body weight in a diet-induced obesity mouse model, their modes of action appear to differ significantly.
Sibutramine's primary effect is on appetite suppression, leading to a rapid but potentially transient weight loss that is dependent on reduced caloric intake[1]. Its clinical utility has been hampered by cardiovascular side effects, including increased heart rate and blood pressure[7][10][11].
In contrast, this compound appears to induce weight loss primarily by increasing energy expenditure, without a major impact on food consumption[1][2][3]. This suggests a mechanism that could be independent of the central nervous system pathways targeted by sibutramine. The ability of this compound to also improve insulin sensitivity further highlights its potential as a therapeutic for obesity and related metabolic disorders[1][2][3]. The anti-inflammatory action of this compound, by shifting the balance from pro-inflammatory to anti-inflammatory eicosanoids, addresses a key pathological feature of obesity[1][2][3].
Further research, including clinical trials, is necessary to fully elucidate the efficacy and safety profile of this compound in humans. However, the preclinical evidence suggests that targeting delta-5 desaturase represents a novel and potentially more metabolically favorable approach to obesity pharmacotherapy compared to agents like sibutramine. The distinct mechanism of action of this compound may offer a therapeutic advantage, particularly in addressing the inflammatory complications of obesity.
References
- 1. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 2. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Sibutramine sulfate used for? [synapse.patsnap.com]
- 7. Sibutramine and the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of sibutramine in the management of obesity and related disorders: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 10. The efficacy and safety of sibutramine for weight loss: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An assessment of the safety and efficacy of sibutramine, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
D5D-IN-326: A Potent and Selective Inhibitor of Delta-5 Desaturase for Research and Drug Development
For researchers, scientists, and drug development professionals, the selective inhibition of delta-5 desaturase (D5D) presents a promising therapeutic strategy for a range of inflammatory and metabolic diseases. D5D-IN-326 has emerged as a potent and highly selective inhibitor of this key enzyme. This guide provides a comprehensive comparison of this compound with other known D5D inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and application of this compound in research and development.
Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a critical enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs). It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting D5D, compounds like this compound can modulate the balance of these signaling molecules, offering potential therapeutic benefits.
Comparative Analysis of D5D Inhibitors
This compound demonstrates exceptional potency and selectivity for delta-5 desaturase. A comparison with other known D5D inhibitors highlights its superior profile for targeted research.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity Profile |
| This compound | Human D5D Rat D5D | IC50: 22 nM IC50: 72 nM | No significant inhibition of D6D or D9D desaturases. |
| CP-24879 | D5D / D6D | IC50 (D5D): 0.56 µMIC50 (D6D): 0.015 µM | Dual inhibitor, more potent against D6D. |
| Sesamin | D5D | Ki (rat liver D5D): 155 µM | Highly selective for D5D over D6D, D9D, and D12D desaturases. |
| Curcumin | D5D, D6D | IC50 (D5D): 27.2 µM | Inhibits both D5D (49% at a given concentration) and D6D (18% at the same concentration), indicating lower selectivity compared to this compound and sesamin.[1] |
Experimental Validation of this compound Selectivity
The high selectivity of this compound is a key advantage, minimizing off-target effects and allowing for precise investigation of D5D's role in biological processes. The following experimental workflow is typically employed to validate the selectivity of D5D inhibitors.
Detailed Experimental Protocols
In Vitro Delta-5 Desaturase Activity Assay using Rat Liver Microsomes
This protocol outlines a common method for assessing the inhibitory activity of compounds against D5D in a microsomal preparation.
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver tissue in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Desaturase Reaction Mixture:
-
In a reaction tube, combine the following components:
-
Rat liver microsomes (a specific amount of protein, e.g., 100-200 µg)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Cofactors: ATP, CoA, and NADH
-
This compound or other test compounds at various concentrations (dissolved in a suitable solvent like DMSO).
-
Pre-incubate the mixture for a short period.
-
3. Initiation of the Reaction:
-
Add the radiolabeled substrate, such as [1-14C]dihomo-γ-linolenic acid ([14C]DGLA), to initiate the desaturation reaction.
4. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
5. Termination and Lipid Extraction:
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the total lipids from the reaction mixture.
6. Analysis:
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity of the substrate ([14C]DGLA) and the product ([14C]arachidonic acid) using a scintillation counter or a suitable detector.
7. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway of Delta-5 Desaturase and Impact of Inhibition
D5D plays a pivotal role in the inflammatory cascade. Its inhibition by this compound directly impacts the production of pro-inflammatory mediators.
By potently and selectively blocking D5D, this compound effectively reduces the synthesis of arachidonic acid and its downstream pro-inflammatory metabolites. This makes it an invaluable tool for studying the roles of D5D in health and disease and a promising lead compound for the development of novel anti-inflammatory and metabolic therapies.
References
D5D-IN-326: A Comparative Analysis of its Cross-reactivity with Other Desaturases
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of D5D-IN-326, a potent inhibitor of Delta-5 Desaturase (D5D), with other key human fatty acid desaturases, namely Delta-6 Desaturase (D6D) and Stearoyl-CoA Desaturase (SCD).
This compound has emerged as a highly selective inhibitor of D5D, an enzyme formally known as Fatty Acid Desaturase 1 (FADS1). This enzyme plays a crucial role in the biosynthesis of polyunsaturated fatty acids. The inhibitory activity of this compound has been quantified, demonstrating its high potency for its intended target. To assess its specificity, this compound was evaluated against other functionally related desaturases, FADS2 (D6D) and SCD (D9D).
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against human and rat D5D, as well as its observed effects on D6D and SCD.
| Target Desaturase | Species | IC50 (nM) | Cross-reactivity |
| D5D (FADS1) | Human | 22[1] | - |
| Rat | 72[1] | - | |
| D6D (FADS2) | Human, Rat | No inhibition observed[1] | Not applicable |
| SCD (D9D) | Not specified | No effect on activity[1] | Not applicable |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound is a potent inhibitor of both human and rat D5D.[1] Crucially, for the purposes of specificity, the compound exhibited no inhibitory activity against D6D and had no effect on the activity of SCD.[1] This high degree of selectivity is a critical attribute for a chemical probe or a therapeutic candidate, as it minimizes off-target effects and allows for a more precise investigation of the biological role of D5D.
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound was conducted using established in vitro enzymatic assays. The following methodologies are representative of the experimental protocols employed for assessing the activity of desaturase inhibitors.
In Vitro Delta-5 Desaturase (FADS1) Inhibition Assay
This assay quantifies the enzymatic activity of D5D by measuring the conversion of a radiolabeled substrate to its product in the presence of the inhibitor.
1. Preparation of Microsomes:
-
Liver microsomes from human or rat sources, which are rich in desaturase enzymes, are prepared by differential centrifugation of liver homogenates.
2. Assay Reaction Mixture:
-
The reaction is typically carried out in a phosphate buffer (pH 7.4).
-
The mixture contains:
-
Liver microsomes (as the enzyme source).
-
A radiolabeled substrate, such as [1-14C]-dihomo-γ-linolenic acid (DGLA).
-
Cofactors required for enzyme activity, including NADH and ATP.
-
Bovine serum albumin (BSA) to bind free fatty acids.
-
The test compound (this compound) at various concentrations.
-
3. Incubation:
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific duration (e.g., 20 minutes).
4. Reaction Termination and Extraction:
-
The reaction is stopped by the addition of a strong base (e.g., potassium hydroxide).
-
The lipids, including the unreacted substrate and the newly formed radiolabeled product (arachidonic acid), are extracted using an organic solvent (e.g., hexane).
5. Analysis:
-
The extracted fatty acids are separated using high-performance liquid chromatography (HPLC).
-
The radioactivity of the substrate and product peaks is quantified using a radioactivity detector.
-
The percentage of inhibition at each concentration of this compound is calculated to determine the IC50 value.
In Vitro Delta-6 Desaturase (FADS2) and Stearoyl-CoA Desaturase (SCD) Inhibition Assays
The protocols for assessing the cross-reactivity of this compound against FADS2 and SCD are conceptually similar to the FADS1 assay, with the primary difference being the use of specific substrates for each enzyme.
-
For FADS2 (D6D) Assay: A radiolabeled substrate such as [1-14C]-linoleic acid is used, and the formation of [1-14C]-γ-linolenic acid is measured.
-
For SCD (D9D) Assay: A radiolabeled substrate such as [1-14C]-stearoyl-CoA is used, and the formation of [1-14C]-oleoyl-CoA is measured.
The absence of a dose-dependent decrease in the formation of the respective products in the presence of this compound indicates a lack of inhibitory activity.
Mandatory Visualization
Caption: Experimental workflow for determining the inhibitory potency of this compound.
References
In Vitro Efficacy of D5D-IN-326: A Comparative Analysis of Delta-5-Desaturase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro validation of D5D-IN-326's IC50 values, comparing its performance against other commercially available Delta-5-Desaturase (D5D) inhibitors. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the D5D signaling pathway and experimental workflows.
Comparative IC50 Values of D5D Inhibitors
This compound demonstrates potent and selective inhibition of both rat and human Delta-5-Desaturase (D5D), an essential enzyme in the metabolic pathway of polyunsaturated fatty acids.[1][2][3] The half-maximal inhibitory concentration (IC50) values for this compound and other commercially available D5D inhibitors are summarized below. The data highlights the compound's competitive potency.
| Compound | Target Species | Assay Type | IC50 (nM) | Selectivity Notes |
| This compound | Human | Enzymatic / Cell-based | 22 | Selective over D6D and D9D |
| This compound | Rat | Enzymatic / Cell-based | 72 | Selective over D6D and D9D |
| T-3364366 | Human (HepG2 cells) | Cell-based | 1.9 | Potent D5D inhibitor |
| T-3364366 | Rat (RLN-10 cells) | Cell-based | 2.1 | Potent D5D inhibitor |
| T-3364366 | Not Specified | Enzymatic | 19 | Highly selective over D6D and SCD |
| CP-74006 | Not Specified | Not Specified | 20 | Selective D5D inhibitor |
| CP-24879 | Not Specified | Not Specified | Not Specified | Dual inhibitor of D5D and D6D |
| SC-26196 | Not Specified | Not Specified | >200,000 | Selective D6D inhibitor; weak against D5D |
Experimental Protocols
The determination of IC50 values for D5D inhibitors is typically performed using enzymatic and cell-based assays. These assays quantify the ability of a compound to inhibit the conversion of a D5D substrate, such as dihomo-γ-linolenic acid (DGLA), into its product, arachidonic acid (AA).
Enzymatic Assay for D5D Inhibition
This assay directly measures the inhibitory effect of a compound on the D5D enzyme activity, often using microsomal fractions from liver tissues or recombinant enzymes.
Materials:
-
D5D enzyme source (e.g., rat liver microsomes)
-
Radiolabeled substrate (e.g., [14C]-DGLA)
-
Test compounds (e.g., this compound) and control inhibitors
-
Reaction buffer (e.g., phosphate buffer with cofactors like NADH)
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a reaction vessel, combine the D5D enzyme source, reaction buffer, and the test compound at various concentrations.
-
Initiation: Start the enzymatic reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination: Stop the reaction, typically by adding a quenching solution.
-
Extraction and Analysis: Extract the fatty acids and separate the substrate and product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Measure the radioactivity of the product band using a scintillation counter to determine the extent of enzyme inhibition.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Assay for D5D Inhibition
This assay evaluates the inhibitor's efficacy in a cellular context, providing insights into its cell permeability and activity within a biological system.
Materials:
-
A suitable cell line expressing D5D (e.g., HepG2 human liver cells)
-
Cell culture medium and supplements
-
Test compounds and control inhibitors
-
Substrate (e.g., DGLA)
-
Reagents for cell lysis and lipid extraction
-
Analytical instruments for lipid analysis (e.g., GC-MS or LC-MS/MS)
Procedure:
-
Cell Culture: Culture the cells in appropriate multi-well plates until they reach a desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for a predetermined period.
-
Substrate Addition: Add the D5D substrate to the cell culture medium.
-
Incubation: Incubate the cells to allow for the metabolic conversion of the substrate.
-
Cell Lysis and Extraction: Wash the cells, lyse them, and extract the total lipids.
-
Lipid Analysis: Analyze the lipid extract to quantify the levels of the substrate and the product.
-
IC50 Calculation: Determine the percentage of inhibition of product formation at each compound concentration and calculate the IC50 value as described for the enzymatic assay.
Visualizing the D5D Pathway and Experimental Workflow
To further elucidate the context of D5D inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for IC50 determination.
Caption: Simplified D5D signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro IC50 determination of D5D inhibitors.
References
A Comparative Analysis of D5D-IN-326 and SC-26196: Potent Inhibitors of Fatty Acid Desaturation
In the landscape of lipid metabolism research, the modulation of fatty acid desaturases presents a compelling strategy for investigating and potentially treating a range of pathological conditions, including metabolic disorders, inflammation, and cancer. This guide provides a detailed comparative analysis of two prominent small molecule inhibitors: D5D-IN-326, a selective inhibitor of delta-5 desaturase (D5D), and SC-26196, a selective inhibitor of delta-6 desaturase (D6D). This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | SC-26196 |
| Primary Target | Delta-5 Desaturase (D5D, FADS1) | Delta-6 Desaturase (D6D, FADS2) |
| Mechanism of Action | Inhibits the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA). | Inhibits the conversion of linoleic acid to γ-linolenic acid and α-linolenic acid to stearidonic acid. |
| Reported Biological Effects | Reduces insulin resistance, decreases body weight, anti-atherosclerotic, anti-inflammatory.[1][2][3] | Anti-inflammatory, inhibits cancer stem cell sphere formation, modulates PUFA metabolism.[4][5][6] |
| Primary Therapeutic Areas of Investigation | Metabolic diseases (obesity, insulin resistance), atherosclerosis.[1][2][3] | Inflammation, cancer.[4][5][6] |
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound and SC-26196 based on published studies.
In Vitro Inhibitory Activity
| Compound | Target | Species | Assay Type | IC₅₀ | Selectivity |
| This compound | D5D (FADS1) | Human | Cell-based | 22 nM[1][3][7][8] | No effect on D6D or D9D activity.[1][3][7][8] |
| D5D (FADS1) | Rat | Enzymatic | 72 nM[1][3][7][8] | No effect on D6D or D9D activity.[1][3] | |
| SC-26196 | D6D (FADS2) | Rat | Liver microsomal | 0.2 µM (200 nM)[4][5] | Selective over D5D (FADS1) and SCD-1 (IC₅₀ >200 µM).[5] |
In Vivo Efficacy in Animal Models
This compound: Effects on Metabolic Parameters in Diet-Induced Obese (DIO) Mice [1]
| Dosage (p.o.) | Duration | Body Weight Reduction | Reduction in Insulin Resistance |
| 10 mg/kg | 6 weeks | Gradual decrease | Significant improvement |
| 1 mg/kg | 6 weeks | Not effective | - |
| 0.1 mg/kg | 6 weeks | Not effective | - |
This compound: Effects on Atherosclerosis in ApoE Knockout Mice [2]
| Dosage (p.o.) | Diet | Duration | Atherosclerotic Lesion Area Reduction |
| 3 mg/kg/day | Western Diet (post-treatment) | 12 weeks | 24% |
| 3 mg/kg/day | Paigen Diet | 7 weeks | 36% |
| 10 mg/kg/day | Paigen Diet | 7 weeks | 38% |
SC-26196: In Vivo Effects
| Dosage | Animal Model | Duration | Key Findings |
| 10, 30, 100 mg/kg/day (in diet) | Not specified | Not specified | Dose-dependent decrease in the Δ6-desaturase index in adipose tissue and liver.[4] |
| Not specified | Mouse edema model | Not specified | Exhibits anti-inflammatory properties.[5] |
Signaling Pathways and Mechanism of Action
This compound and SC-26196 target distinct, sequential steps in the polyunsaturated fatty acid (PUFA) biosynthesis pathway. This fundamental difference in their mechanism of action leads to different downstream effects on lipid mediators and cellular signaling.
Polyunsaturated Fatty Acid (PUFA) Biosynthesis Pathway
The diagram below illustrates the points of inhibition for this compound and SC-26196 within the omega-6 PUFA synthesis pathway.
Caption: Inhibition points of this compound and SC-26196 in the omega-6 PUFA pathway.
By inhibiting D5D, this compound blocks the final step in the synthesis of arachidonic acid (AA) from dihomo-γ-linolenic acid (DGLA).[3] This leads to a decrease in the pro-inflammatory eicosanoids derived from AA and an increase in DGLA, which can be converted to anti-inflammatory eicosanoids.[2][3] In contrast, SC-26196 inhibits D6D, an earlier step in the pathway, thereby reducing the production of all subsequent omega-6 PUFAs, including DGLA and AA.[4][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of this compound and SC-26196.
In Vitro Desaturase Inhibition Assay (Cell-based)
This protocol is a generalized procedure for determining the IC₅₀ values of desaturase inhibitors in a cellular context.
Caption: Workflow for a cell-based fatty acid desaturase inhibition assay.
Detailed Steps:
-
Cell Seeding: Plate human cells (e.g., skin fibroblasts, coronary artery smooth muscle cells, or astrocytes) in a suitable culture medium and allow them to adhere.[9]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of SC-26196 or this compound for a predetermined time.
-
Substrate Incubation: Add a radiolabeled substrate, such as [1-¹⁴C] 18:2n-6 for D6D or [1-¹⁴C]20:3n-6 for D5D, to the culture medium at a final concentration of approximately 2 µM.[9]
-
Metabolism: Incubate the cells for a sufficient period to allow for the desaturation of the radiolabeled substrate.
-
Lipid Extraction: Wash the cells, harvest them, and perform a total lipid extraction using a method such as the Bligh-Dyer extraction.[10]
-
Analysis: Saponify the extracted lipids and methylate the fatty acids. Analyze the resulting fatty acid methyl esters by reverse-phase HPLC with a radiodetector to separate and quantify the substrate and its desaturated product.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Assessment of Efficacy in a Diet-Induced Obesity Mouse Model
This protocol outlines the methodology for evaluating the anti-obesity and insulin-sensitizing effects of a compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound |CAS:1236767-85-3 Probechem Biochemicals [probechem.com]
- 8. This compound | D5D 抑制剂 | MCE [medchemexpress.cn]
- 9. Effect of the delta6-desaturase inhibitor SC-26196 on PUFA metabolism in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orchestrated desaturation reprogramming from stearoyl‐CoA desaturase to fatty acid desaturase 2 in cancer epithelial‐mesenchymal transition and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Fatty Acid Metabolism: A Comparative Guide to D5D-IN-326 and Its Alternatives
For researchers, scientists, and drug development professionals investigating the intricate pathways of fatty acid metabolism, the selective inhibition of key enzymes offers a powerful tool for discovery. D5D-IN-326, a potent and selective inhibitor of delta-5 desaturase (D5D), has emerged as a valuable research compound. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a critical enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs). It catalyzes the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 pathway and eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA) in the omega-3 pathway. Given the roles of these PUFAs in inflammatory signaling and other physiological processes, targeting D5D provides a mechanism to modulate these pathways for therapeutic and research purposes.
This compound: A Selective Delta-5 Desaturase Inhibitor
This compound is a well-characterized, orally active small molecule inhibitor that demonstrates high selectivity for D5D. Its utility has been demonstrated in various studies, including research into metabolic disorders and atherosclerosis.
Alternatives to this compound
Several other compounds are utilized to study fatty acid desaturation, targeting D5D, the related delta-6 desaturase (D6D or FADS2), or both. Understanding their selectivity and potency is crucial for interpreting experimental outcomes.
-
SC-26196: A selective inhibitor of delta-6 desaturase (FADS2), which acts upstream of D5D in the PUFA biosynthesis pathway.
-
CP-24879: A mixed inhibitor with activity against both D5D and D6D.
-
CAY10566: Primarily a highly potent inhibitor of stearoyl-CoA desaturase (SCD1), which is involved in the synthesis of monounsaturated fatty acids. It has also been reported to inhibit FADS2.
Comparative Performance Data
The following table summarizes the available quantitative data on the inhibitory potency of this compound and its alternatives against key fatty acid desaturases.
| Compound | Target(s) | Species | IC50 | Selectivity Notes |
| This compound | D5D (FADS1) | Human | 22 nM | No significant inhibition of D6D or D9D (SCD1) |
| Rat | 72 nM | |||
| SC-26196 | D6D (FADS2) | - | 0.2 µM | IC50 > 200 µM for FADS1 and SCD1 |
| CP-24879 | D5D/D6D | - | Not specified in searched literature | Described as a mixed D5D/D6D inhibitor |
| CAY10566 | SCD1 | Human | 26 nM | Also inhibits FADS2, but specific IC50 not found in searched literature |
| Mouse | 4.5 nM |
Signaling Pathways and Experimental Workflows
To visualize the roles of these inhibitors and the experimental approaches to study them, the following diagrams are provided.
Figure 1: Polyunsaturated Fatty Acid (PUFA) Biosynthesis and Inhibitor Targets. This diagram illustrates the key enzymatic steps in the omega-6 and omega-3 PUFA pathways, as well as the synthesis of monounsaturated fatty acids, indicating the points of intervention for this compound and its alternatives.
Figure 2: General Experimental Workflow for Studying Desaturase Inhibitors. This flowchart outlines the typical experimental stages for evaluating the efficacy of fatty acid desaturase inhibitors in in vitro, cell-based, and in vivo models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize fatty acid desaturase inhibitors.
In Vitro Fatty Acid Desaturase Assay Using Liver Microsomes
This assay directly measures the enzymatic activity of desaturases in a subcellular fraction.
-
Preparation of Liver Microsomes:
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing 0.33 M sucrose and protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
-
-
Desaturase Reaction:
-
In a reaction tube, combine the microsomal protein (e.g., 50-100 µg), reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2), and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the radiolabeled fatty acid substrate (e.g., [1-14C]dihomo-γ-linolenic acid for D5D assay) and cofactors (e.g., NADH).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the total lipids using a standard method like the Folch or Bligh-Dyer procedure.
-
Separate the fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radiolabeled substrate and product using a scintillation counter or by integrating peak areas from the chromatogram.
-
Calculate the percent inhibition at each inhibitor concentration to determine the IC50 value.
-
Cell-Based Fatty Acid Desaturation Assay
This assay assesses the effect of an inhibitor on fatty acid metabolism in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, HEK293) in a multi-well plate and grow to a desired confluency.
-
Treat the cells with various concentrations of the desaturase inhibitor or vehicle control for a predetermined time (e.g., 24-48 hours).
-
-
Fatty Acid Labeling:
-
Add a radiolabeled or stable isotope-labeled fatty acid precursor (e.g., [1-14C]linoleic acid) to the cell culture medium.
-
Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for uptake and metabolism of the labeled fatty acid.
-
-
Lipid Extraction and Analysis:
-
Wash the cells to remove excess labeled fatty acid.
-
Harvest the cells and extract total lipids.
-
Analyze the fatty acid composition by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Determine the ratio of the product to the precursor fatty acid (e.g., arachidonic acid to dihomo-γ-linolenic acid for D5D activity) to assess the inhibitory effect.
-
In Vivo Evaluation of Desaturase Inhibitors in Mice
This protocol outlines the general procedure for assessing the efficacy of a desaturase inhibitor in an animal model.
-
Animal Model and Acclimation:
-
Use an appropriate mouse strain (e.g., C57BL/6J or a relevant disease model).
-
Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
-
Inhibitor Administration:
-
Prepare the inhibitor in a suitable vehicle for oral administration (e.g., suspended in methylcellulose).
-
Administer the inhibitor or vehicle control to the mice daily by oral gavage at the desired dose(s).[1]
-
Monitor the animals for any adverse effects throughout the study period.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and tissues of interest (e.g., liver, adipose tissue).
-
Extract total lipids from the plasma and homogenized tissues.
-
Analyze the fatty acid composition of the lipid extracts by GC-MS to determine the in vivo effect of the inhibitor on the levels of different fatty acids.
-
Conclusion
The selection of an appropriate inhibitor for studying fatty acid metabolism is contingent on the specific research question. This compound offers high selectivity for delta-5 desaturase, making it an excellent tool for investigating the specific roles of this enzyme. For researchers interested in the upstream regulation of PUFA synthesis, the D6D-selective inhibitor SC-26196 is a suitable choice. CP-24879, as a dual D5D/D6D inhibitor, can be employed to study the effects of broader inhibition of the PUFA synthesis pathway. CAY10566, while a potent SCD1 inhibitor, may also be considered for its effects on FADS2, though further characterization of its FADS2 inhibitory activity is warranted. The experimental protocols provided in this guide offer a framework for the robust evaluation of these and other novel inhibitors of fatty acid desaturases.
References
Head-to-Head Comparison of Delta-5-Desaturase (D5D) Inhibitors in Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. A promising therapeutic strategy involves the inhibition of delta-5-desaturase (D5D), a key enzyme in the biosynthesis of pro-inflammatory arachidonic acid (AA). By blocking D5D, these inhibitors aim to reduce inflammation and slow the progression of atherosclerosis. This guide provides a head-to-head comparison of key D5D inhibitors that have been evaluated in preclinical atherosclerosis models, supported by experimental data.
Mechanism of Action: D5D Inhibition in Atherosclerosis
Delta-5-desaturase, encoded by the FADS1 gene, is the rate-limiting enzyme that converts dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA) in the omega-6 polyunsaturated fatty acid pathway. AA is a precursor to a variety of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are implicated in the pathogenesis of atherosclerosis. D5D inhibitors block this conversion, leading to a decrease in AA and its pro-inflammatory metabolites, and an increase in DGLA, which can be converted to anti-inflammatory eicosanoids. This shift in the eicosanoid profile is believed to be the primary mechanism behind the anti-atherosclerotic effects of D5D inhibitors.
Validating the Anti-inflammatory Effects of D5D-IN-326: A Comparative Guide for In Vitro Cellular Models
An Objective Comparison of the Novel Delta-5-Desaturase Inhibitor, D5D-IN-326, with Established Anti-inflammatory Agents in Key Cell Lines.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of this compound, a selective delta-5 desaturase (D5D) inhibitor. By objectively comparing its performance with established anti-inflammatory alternatives and providing detailed experimental protocols, this document serves as a practical resource for in vitro studies.
Executive Summary
Chronic inflammation is a key pathological feature of numerous diseases. A promising therapeutic strategy involves the modulation of the arachidonic acid (AA) cascade, a central pathway in inflammation. This compound is a potent and selective inhibitor of delta-5-desaturase (D5D), the enzyme responsible for the conversion of dihomo-γ-linolenic acid (DGLA) to the pro-inflammatory precursor, arachidonic acid.[1] By inhibiting D5D, this compound is hypothesized to reduce the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandins and leukotrienes, while potentially increasing the levels of anti-inflammatory mediators derived from DGLA. This guide outlines the necessary experimental framework to test this hypothesis in relevant cell lines and compare the efficacy of this compound to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
Comparative Performance Data
While direct comparative studies of this compound in multiple inflammatory cell lines are not extensively available in public literature, this section presents a structured approach to generate and compare key performance indicators. The following tables are designed to be populated with experimental data obtained by following the protocols detailed in this guide.
Table 1: Potency of this compound and Comparators in Target-Based Assays
| Compound | Target | Assay Type | Cell Line/System | IC50 |
| This compound | Delta-5 Desaturase (D5D) | Enzyme Activity Assay | Human Cells | 22 nM[1] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Ovine COX-2 | 0.42 µM[2] |
| Ibuprofen | Cyclooxygenase (COX-1/2) | Enzyme Inhibition Assay | Ovine COX-1/2 | Varies |
| Diclofenac | Cyclooxygenase (COX-1/2) | Enzyme Inhibition Assay | Ovine COX-1/2 | Varies |
Table 2: Efficacy of this compound and Comparators in Cellular Inflammation Models
| Cell Line | Inflammatory Stimulus | Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | PGE2 Inhibition (%) |
| RAW 264.7 | LPS (1 µg/mL) | This compound | Experimental | Experimental | Experimental | Experimental |
| Celecoxib | Experimental | Experimental | Experimental | Experimental | ||
| THP-1 | PMA + LPS | This compound | Experimental | Experimental | Experimental | Experimental |
| Celecoxib | Experimental | Experimental | Experimental | Experimental | ||
| HUVEC | TNF-α (10 ng/mL) | This compound | Experimental | Experimental | Experimental | Experimental |
| Celecoxib | Experimental | Experimental | Experimental | Experimental |
Note: "Experimental" indicates where data from future studies should be inserted.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1: this compound inhibits the conversion of DGLA to AA.
Figure 2: General workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Cell Culture and Inflammatory Challenge
a. RAW 264.7 Macrophage Culture and Stimulation:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[3]
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[4]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds (e.g., Celecoxib) for 1-2 hours.
-
Inflammation Induction: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to 1 µg/mL.[4][5]
-
Incubation: Incubate the cells for 24 hours at 37°C.[5]
b. THP-1 Monocyte Differentiation and Stimulation:
-
Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[6][7]
-
Resting: After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.
-
Pre-treatment and Stimulation: Follow the same pre-treatment and LPS stimulation protocol as for RAW 264.7 cells.
c. HUVEC Culture and Stimulation:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates and grow to confluence.
-
Pre-treatment: Pre-treat the cells with this compound or comparator compounds for 1-2 hours.
-
Inflammation Induction: Induce inflammation by adding recombinant human TNF-α to a final concentration of 10 ng/mL.[8]
-
Incubation: Incubate for 6-24 hours depending on the endpoint being measured.[8]
Measurement of Inflammatory Mediators
a. Nitric Oxide (NO) Production (Griess Assay):
-
Collect 50-100 µL of cell culture supernatant.
-
Mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
b. Pro-inflammatory Cytokine Quantification (ELISA):
-
Collect cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[9][10][11]
-
Briefly, coat a 96-well plate with a capture antibody, add supernatants and standards, followed by a detection antibody, a substrate, and a stop solution. Read the absorbance at the appropriate wavelength.
c. Prostaglandin E2 (PGE2) and Arachidonic Acid Metabolite Profiling (LC-MS/MS):
-
Collect cell culture supernatants.
-
Add an internal standard (e.g., PGE2-d4).
-
Perform solid-phase extraction (SPE) to purify the prostaglandins.
-
Analyze the samples using an ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) system.[12]
-
Quantify PGE2 and other eicosanoids based on standard curves.
Delta-5-Desaturase (D5D) Enzyme Activity Assay
-
Cell Lysate Preparation: Culture cells of interest and harvest. Prepare a microsomal fraction by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, a radiolabeled substrate (e.g., [1-14C]dihomo-γ-linolenic acid), and necessary cofactors (e.g., NADH, ATP, Coenzyme A).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Lipid Extraction and Analysis: Stop the reaction and extract the total lipids. Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled arachidonic acid formed using a scintillation counter or other appropriate detector to determine the D5D activity.
Conclusion
This comparative guide provides a robust framework for the in vitro validation of this compound's anti-inflammatory effects. By utilizing standardized cell models and analytical methods, researchers can generate high-quality, comparable data to assess the therapeutic potential of this novel D5D inhibitor. The provided protocols and visual aids are intended to facilitate the design and execution of these critical pre-clinical studies, ultimately contributing to the development of new and effective anti-inflammatory therapies.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Time and Concentration Dependent Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Induced Endothelial Activation [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells [mdpi.com]
D5D-IN-326: A Potential New Therapeutic Avenue for Metabolic and Cardiovascular Diseases
A Comparative Analysis of the Novel Delta-5-Desaturase Inhibitor Against Existing Therapies for Obesity, Type 2 Diabetes, and Atherosclerosis.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
D5D-IN-326, a selective inhibitor of delta-5 desaturase (D5D), presents a novel mechanistic approach to treating a cluster of interrelated metabolic and cardiovascular diseases, including obesity, type 2 diabetes, and atherosclerosis. By modulating the balance of essential fatty acids, this compound has demonstrated promising preclinical efficacy in reducing body weight, improving insulin sensitivity, and attenuating atherosclerotic plaque formation. This guide provides a comprehensive comparison of this compound with current standard-of-care therapies, including GLP-1 receptor agonists for obesity and type 2 diabetes, and statins for atherosclerosis. The comparative analysis is based on available preclinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying mechanisms of action.
Mechanism of Action: A Novel Approach
This compound selectively inhibits the delta-5 desaturase enzyme, a key regulator in the biosynthesis of arachidonic acid (AA), a pro-inflammatory omega-6 fatty acid.[1][2] This inhibition leads to a decrease in AA levels and a concurrent increase in its precursor, dihomo-γ-linolenic acid (DGLA), which can be converted to anti-inflammatory eicosanoids.[2][3] This shift in the AA/DGLA ratio is believed to be the primary driver of the therapeutic effects of this compound, including reduced inflammation, improved insulin sensitivity, and decreased lipid accumulation.[2][4]
In contrast, existing therapies operate through distinct mechanisms. GLP-1 receptor agonists, such as liraglutide and semaglutide, mimic the action of the native glucagon-like peptide-1 to enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety. Statins, the cornerstone of atherosclerosis management, inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, thereby lowering circulating LDL cholesterol levels.
Preclinical Data: A Head-to-Head Perspective
The following tables summarize the available preclinical data for this compound compared to representative existing therapies in relevant animal models. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in a single study are not yet available.
Table 1: Comparative Efficacy in a Diet-Induced Obesity (DIO) Mouse Model (C57BL/6J)
| Compound | Dosage | Treatment Duration | Body Weight Reduction (%) | Reference |
| This compound | 10 mg/kg/day, p.o. | 6 weeks | ~10% | Yashiro et al., 2016 |
| Liraglutide | 0.2 mg/kg, s.c., b.i.d. | 2 weeks | Significant reduction (exact % not stated) | Čermáková et al., 2017 |
| Semaglutide | 100 nmol/kg, s.c. | 3 weeks | 22% | Gabery et al., 2020 |
Table 2: Comparative Efficacy in an Atherosclerosis Mouse Model (ApoE-/- on a Western Diet)
| Compound | Dosage | Treatment Duration | Atherosclerotic Lesion Area Reduction (%) | Reference |
| This compound | 3 mg/kg/day, p.o. | 15 weeks | 36-38% | Takagahara et al., 2019 |
| Atorvastatin | 0.003% w/w in diet | 8 weeks | Significant reduction (exact % not stated) | de Boer et al., 2011 |
| Rosuvastatin | 20 mg/kg/day, p.o. | 24 weeks | ~46% (Sudan IV staining) | N-JJ et al., 2009 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Key Experiment: Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese Mice
Objective: To assess the effect of this compound on glucose tolerance.
Protocol:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 6 weeks) to induce obesity and insulin resistance.
-
Treatment: Mice are orally administered with this compound (e.g., 10 mg/kg) or vehicle daily for the duration of the study.
-
Fasting: Prior to the OGTT, mice are fasted for a defined period (e.g., 6 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Key Experiment: Quantification of Atherosclerotic Lesion Area in ApoE-/- Mice
Objective: To determine the effect of this compound on the development of atherosclerosis.
Protocol:
-
Animal Model: Male ApoE-/- mice, which are genetically predisposed to developing atherosclerosis, are used.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western" diet to accelerate plaque formation.
-
Treatment: this compound (e.g., 3 mg/kg/day) or vehicle is administered orally for the duration of the study (e.g., 15 weeks).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the aorta is perfused and dissected.
-
Staining: The aorta is opened longitudinally, pinned, and stained with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques.
-
Image Analysis: The stained aorta is photographed, and the total aortic area and the Oil Red O-positive (lesion) area are quantified using image analysis software.
-
Data Analysis: The atherosclerotic lesion area is expressed as a percentage of the total aortic surface area. A lower percentage indicates a reduction in atherosclerosis.
Key Experiment: Fatty Acid Profile Analysis in Blood and Liver
Objective: To confirm the in vivo inhibition of D5D by measuring changes in fatty acid levels.
Protocol:
-
Sample Collection: At the end of the treatment period, blood and liver tissue samples are collected from the experimental animals.
-
Lipid Extraction: Total lipids are extracted from the plasma and liver homogenates using a solvent system such as chloroform:methanol.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs). This is a common derivatization step to make the fatty acids volatile for gas chromatography.
-
Gas Chromatography (GC) Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Data Analysis: The levels of individual fatty acids, including arachidonic acid (AA) and dihomo-γ-linolenic acid (DGLA), are determined, and the AA/DGLA ratio is calculated. A decrease in this ratio confirms the inhibitory activity of this compound.
Translational Potential and Future Directions
The preclinical data for this compound are encouraging, suggesting a novel and potentially effective approach for managing key aspects of metabolic syndrome. Its unique mechanism of action, which targets the inflammatory component of these diseases, may offer advantages over or be complementary to existing therapies that primarily focus on glucose control or lipid lowering.
However, several critical questions remain to be addressed in future studies:
-
Clinical Efficacy and Safety: The promising results in animal models need to be translated to human subjects through well-designed clinical trials to establish the efficacy and safety profile of this compound in patients with obesity, type 2 diabetes, and/or atherosclerosis.
-
Long-term Effects: The long-term consequences of chronic D5D inhibition on various physiological processes need to be thoroughly investigated.
-
Combination Therapies: The potential for synergistic effects when this compound is used in combination with existing therapies, such as metformin, GLP-1 agonists, or statins, warrants exploration. Such combinations could offer a multi-pronged approach to managing these complex diseases.
References
- 1. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atorvastatin inhibits plaque development and adventitial neovascularization in ApoE deficient mice independent of plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semaglutide and bariatric surgery induce distinct changes in the composition of mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosuvastatin Attenuates Progression of Atherosclerosis and Reduces Serum IL6 and CCL2 Levels in Apolipoprotein-E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
